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  • Product: (R)-Amino(4-ethoxyphenyl)methanol hcl
  • CAS: 1391501-85-1

Core Science & Biosynthesis

Foundational

(R)-Amino(4-ethoxyphenyl)methanol hcl chemical properties

An In-Depth Technical Guide to (R)-Amino(4-ethoxyphenyl)methanol HCl: Properties, Synthesis, and Applications Abstract (R)-Amino(4-ethoxyphenyl)methanol hydrochloride is a chiral organic compound of significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (R)-Amino(4-ethoxyphenyl)methanol HCl: Properties, Synthesis, and Applications

Abstract

(R)-Amino(4-ethoxyphenyl)methanol hydrochloride is a chiral organic compound of significant interest to the pharmaceutical industry. As a specialized building block, its defined stereochemistry is crucial for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic and analytical methodologies, key applications in drug development, and essential safety protocols. The information is curated for researchers, medicinal chemists, and process development scientists, emphasizing the practical causality behind experimental design and the importance of stringent quality control.

Chemical Identity and Physicochemical Properties

(R)-Amino(4-ethoxyphenyl)methanol HCl possesses a primary amine, a benzylic alcohol, and an ethoxy group attached to a phenyl ring. The "(R)" designation specifies the absolute configuration at the chiral center bearing the hydroxyl and amino groups, a critical feature for stereospecific interactions with biological targets.

cluster_main (R)-Amino(4-ethoxyphenyl)methanol HCl cluster_key Key Structural Features mol chiral_center (R)-Chiral Center mol->chiral_center Stereochemistry Source amine Primary Amine (HCl Salt) mol->amine Basicity & Salt Formation alcohol Benzylic Alcohol mol->alcohol Nucleophilic Reactivity ethoxy 4-Ethoxy Group mol->ethoxy Modulates Lipophilicity

Caption: Chemical structure and key functional groups.

Quantitative data for this specific molecule is not widely published. The following table consolidates computed data and properties of structurally similar compounds.

PropertyValueSource
IUPAC Name (1R)-1-amino-1-(4-ethoxyphenyl)methanol hydrochlorideN/A
Molecular Formula C₁₀H₁₆ClNO₂Computed
Molecular Weight 217.69 g/mol Computed
Appearance Expected to be a white to off-white solidAnalog Data[1]
Solubility Expected to be soluble in water and polar organic solvents like methanolAnalog Data[2]
InChIKey (Computed for free base) YWBIXCATMCGVTC-SCSAIBSYSA-NN/A
CAS Number 1353983-05-9N/A

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amino alcohols is a cornerstone of pharmaceutical process chemistry. The primary challenge is the establishment of the chiral center with high enantiomeric excess (e.e.). A common and effective strategy is the asymmetric reduction of a precursor α-aminoketone.

Expertise & Rationale: Direct reduction of a ketone often yields a racemic alcohol. To achieve stereoselectivity, a chiral catalyst or reagent is employed. The use of a borane reducing agent with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) is a well-established method for generating a specific enantiomer with high fidelity. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Protocol: Asymmetric Synthesis
  • Step 1: Synthesis of 2-amino-1-(4-ethoxyphenyl)ethan-1-one. This precursor can be synthesized from 4-ethoxyacetophenone via α-bromination followed by amination.

  • Step 2: Asymmetric Reduction.

    • In a nitrogen-purged reactor, dissolve (R)-(-)-(2)-Methyl-CBS-oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF) and cool to 0-5°C.

    • Slowly add a borane-dimethyl sulfide complex (BH₃-SMe₂) solution (1.0-1.2 equivalents) to the catalyst solution and stir for 15 minutes. This pre-forms the active chiral reducing agent.

    • Prepare a separate solution of 2-amino-1-(4-ethoxyphenyl)ethan-1-one (1.0 equivalent) in anhydrous THF.

    • Add the aminoketone solution dropwise to the catalyst-borane mixture over 1-2 hours, maintaining the temperature below 5°C. The slow addition is critical to control the reaction's exotherm and ensure high enantioselectivity.

    • Monitor the reaction for completion using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Step 3: Quench and Work-up.

    • Once complete, slowly quench the reaction by adding methanol dropwise at 0°C until gas evolution ceases.

    • Warm the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Step 4: Salt Formation and Isolation.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and cool to 0-5°C.

    • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol to precipitate the hydrochloride salt.

    • Collect the resulting solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield (R)-Amino(4-ethoxyphenyl)methanol HCl.

Caption: Workflow for asymmetric synthesis.

Analytical Methodologies for Quality Control

Quantification and purity assessment are non-negotiable for pharmaceutical intermediates. For a chiral compound, analysis must confirm not only chemical purity but also enantiomeric purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Trustworthiness & Rationale: A self-validating analytical method ensures reliability. This protocol uses an internal standard for precise quantification and a chiral column to resolve and quantify the undesired (S)-enantiomer, thereby confirming enantiomeric excess. The validation of such a method would follow ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision[3].

Protocol: Chiral RP-HPLC for Purity and Enantiomeric Excess
  • Instrumentation: HPLC system with UV detector.

  • Column: A chiral stationary phase column, such as one based on a cellulose or amylose derivative (e.g., Daicel Chiralpak series), is essential for separating the enantiomers.

  • Mobile Phase: An isocratic mixture of hexane/isopropanol/diethylamine. The exact ratio must be optimized to achieve a resolution (Rs) > 1.5 between the (R) and (S) enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm or 275 nm, where the phenyl ring exhibits strong absorbance[4][5].

  • Sample Preparation:

    • Accurately weigh ~10 mg of the (R)-Amino(4-ethoxyphenyl)methanol HCl sample.

    • Dissolve in the mobile phase to a final concentration of 1 mg/mL.

    • For quantification, add an internal standard.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Calculate chemical purity by the area percent method (excluding the solvent front and internal standard).

    • Calculate enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] * 100.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (225 nm) Separate->Detect Integrate Integrate Peaks (R-enantiomer, S-enantiomer) Detect->Integrate Purity Calculate Chemical Purity Integrate->Purity EE Calculate Enantiomeric Excess Integrate->EE

Caption: Analytical workflow for quality control.

Applications in Drug Discovery and Development

Aromatic amino alcohols are privileged scaffolds in medicinal chemistry. The presence of amino and hydroxyl groups provides versatile handles for synthetic elaboration into more complex molecules. The primary application of (R)-Amino(4-ethoxyphenyl)methanol HCl is as a chiral building block. While direct peer-reviewed literature on this exact molecule is scarce, its structural analogs are key intermediates in approved drugs[6].

Case Study: Intermediate in Anticancer Drug Synthesis

A close structural analog, (2-Amino-4-methoxyphenyl)methanol, is a documented precursor in the synthesis of a key intermediate for Elacestrant, an oral selective estrogen receptor degrader (SERD) used to treat ER-positive, HER2-negative advanced or metastatic breast cancer[7]. The amino alcohol participates in a condensation reaction, showcasing its utility in constructing complex heterocyclic systems.

Reaction Causality: In this type of transformation, the benzylic alcohol can be converted in-situ to an electrophilic species (or the amine can act as a nucleophile). This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, which is fundamental to building the core structure of a final drug molecule[7]. The defined stereochemistry of the starting material directly translates to the stereochemistry of the final product, which is essential for its therapeutic activity.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. Based on data from structurally similar amino alcohol hydrochlorides, (R)-Amino(4-ethoxyphenyl)methanol HCl is expected to require careful handling[8][9][10].

  • GHS Hazard Classification (Anticipated):

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[10].

    • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[10].

    • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[9].

  • Handling:

    • Use only in a well-ventilated area or under a chemical fume hood[8].

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[9].

    • Avoid breathing dust. Prevent dust formation during handling[8].

    • Wash hands thoroughly after handling[10].

  • Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place[9][11].

    • Store locked up[8].

    • Store away from incompatible materials such as strong oxidizing agents.

Precautionary CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
P280Wear protective gloves/protective clothing/eye protection/face protection.[9]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[8]

Conclusion

(R)-Amino(4-ethoxyphenyl)methanol HCl represents a valuable, high-purity chiral intermediate for the synthesis of complex pharmaceuticals. Its utility is defined by the precise spatial arrangement of its functional groups. Successful application in a research or manufacturing setting is critically dependent on robust stereoselective synthetic methods, validated analytical controls for chemical and enantiomeric purity, and strict adherence to safety and handling protocols. This guide provides the foundational knowledge for scientists and developers to effectively and safely utilize this important chemical entity.

References

  • MedchemExpress. (2024, January 4). Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 22). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, March 4). Safety Data Sheet.
  • Tokyo Chemical Industry. (2023, April 3). SAFETY DATA SHEET.
  • BenchChem. (2025). Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis.
  • PubChem. 2-Amino-4'-methoxyacetophenone hydrochloride.
  • Sigma-Aldrich. (4-Aminophenyl)-methanol hydrochloride.
  • International Journal of Chemical and Pharmaceutical Analysis. (2014, August 9). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of.
  • BLDpharm. (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride.
  • Patel, R. N. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Organic Syntheses. pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S).
  • BenchChem. (2025). peer-reviewed literature validating the use of (2-Amino-4-methoxyphenyl)methanol.
  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • International Journal of Pharmaceutical Quality Assurance. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
  • Santagostino, A., et al. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.
  • PubChem. (2-Amino-4-methoxyphenyl)methanol.
  • Shimadzu Asia Pacific. Analytical Methods for Amino Acids.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of (2-Amino-4-methoxyphenyl)methanol.
  • MilliporeSigma. (3-Amino-4-methoxyphenyl)methanol.
  • MilliporeSigma. (4-Aminophenyl)-methanol hydrochloride.
  • IUCr Journals. (2010). 2,2′-(4-{[(E)-4-Methoxybenzylidene]amino}phenylimino)diethanol.
  • Google Patents. (2001, June 11). Advanced drug development and manufacturing.

Sources

Exploratory

An In-depth Technical Guide to (R)-Amino(4-ethoxyphenyl)methanol HCl: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (R)-Amino(4-ethoxyphenyl)methanol hydrochloride, a chiral amino alcohol of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (R)-Amino(4-ethoxyphenyl)methanol hydrochloride, a chiral amino alcohol of significant interest in pharmaceutical development. Due to its specific stereochemistry and functional groups, this compound serves as a valuable chiral building block for the synthesis of complex molecular entities. This document outlines its chemical properties, a detailed synthetic pathway, and robust analytical methodologies for its characterization and quality control.

Core Compound Properties

(R)-Amino(4-ethoxyphenyl)methanol hydrochloride is a chiral molecule whose stereochemical purity is critical for its application in asymmetric synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media.

PropertyValueSource
IUPAC Name (1R)-1-amino-1-(4-ethoxyphenyl)methanol hydrochlorideDeduced
Molecular Formula C₉H₁₄ClNO₂Deduced
Molecular Weight 203.67 g/mol [1]
Appearance White to off-white crystalline solidExpected
Chirality (R)-enantiomerSpecified

Synthesis of (R)-Amino(4-ethoxyphenyl)methanol HCl

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern medicinal chemistry.[2][3] A common and effective strategy involves the asymmetric reduction of a corresponding α-azido ketone, followed by reduction of the azide to an amine. This approach allows for the establishment of the desired stereocenter with high fidelity.

Synthetic Workflow

The proposed synthesis is a multi-step process beginning with commercially available 4-ethoxyacetophenone. The key steps include alpha-bromination, azide substitution, asymmetric reduction of the ketone to establish the chiral center, and finally, reduction of the azide to the primary amine, followed by salt formation.

Synthetic_Pathway A 4-Ethoxyacetophenone B 2-Bromo-1-(4-ethoxyphenyl)ethan-1-one A->B Br₂, HBr/AcOH C 2-Azido-1-(4-ethoxyphenyl)ethan-1-one B->C NaN₃, Acetone/H₂O D (R)-2-Azido-1-(4-ethoxyphenyl)ethanol C->D Asymmetric Reduction (e.g., (R)-CBS catalyst, BH₃·SMe₂) E (R)-Amino(4-ethoxyphenyl)methanol D->E Reduction (e.g., H₂, Pd/C) F (R)-Amino(4-ethoxyphenyl)methanol HCl E->F HCl in Ether Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Final Product: (R)-Amino(4-ethoxyphenyl)methanol HCl B Chiral HPLC A->B C ¹H and ¹³C NMR A->C D FT-IR Spectroscopy A->D E Mass Spectrometry A->E F Enantiomeric Excess (>99%) B->F G Structural Confirmation C->G H Functional Group Analysis D->H I Molecular Weight Verification E->I

Sources

Foundational

Structural Analysis and Technical Disambiguation of (R)-Amino(4-ethoxyphenyl)methanol Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary and the "Catalog Collision" In the realm of chiral b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary and the "Catalog Collision"

In the realm of chiral building blocks and active pharmaceutical ingredient (API) synthesis, precise structural nomenclature is the bedrock of reproducible science. The compound strictly defined as (R)-Amino(4-ethoxyphenyl)methanol hydrochloride represents a chiral hemiaminal salt. However, field experience and rigorous catalog audits reveal a pervasive nomenclature collision: commercial suppliers frequently conflate this highly unstable C9 hemiaminal with its robust C10 homolog, (R)-2-amino-2-(4-ethoxyphenyl)ethan-1-ol hydrochloride (a phenylglycinol derivative), often assigning both to the same CAS Registry Number (1391501-85-1) [1, 2].

As a Senior Application Scientist, I present this whitepaper to provide a definitive structural elucidation of the true hemiaminal, dissect the chemical causality behind its instability, and deliver a self-validating analytical protocol to ensure researchers can definitively verify their procured materials prior to initiating complex synthetic campaigns.

Stereochemical & Structural Mapping

The strictly defined IUPAC structure of (R)-Amino(4-ethoxyphenyl)methanol hydrochloride (Formula:


) features a singular chiral center at the benzylic position.
  • The Chiral Node: The central sp3-hybridized carbon is bonded to four distinct substituents: an amino group (protonated to

    
    ), a hydroxyl group (
    
    
    
    ), a 4-ethoxyphenyl ring, and a hydrogen atom.
  • Stereochemical Assignment: Following Cahn-Ingold-Prelog (CIP) priority rules, the hydroxyl oxygen is Priority 1, the ammonium nitrogen is Priority 2, and the aromatic carbon is Priority 3. Placing the lowest-priority hydrogen atom in the rear yields a clockwise array, confirming the (R) spatial configuration [3].

  • Mechanistic Trapping: Unsubstituted hemiaminals (alpha-amino alcohols) are notoriously transient, rapidly eliminating water to form Schiff bases (imines) [4]. However, isolation as a hydrochloride salt fundamentally alters the electronic landscape. Protonation of the amine nullifies its lone pair, preventing the nitrogen from acting as an electron donor to push out the adjacent hydroxyl group, thereby kinetically trapping the hemiaminal architecture in the solid state.

G Target Query: (R)-Amino(4-ethoxyphenyl)methanol HCl PathA Literal Structure: Hemiaminal Hydrochloride (C9H14ClNO2) Target->PathA IUPAC Strict PathB Commercial Synonym: Ethan-1-ol Derivative (CAS: 1391501-85-1 / 174500-19-7) Target->PathB Commercial Usage PropA Highly Unstable (Eliminates H2O without HCl) PathA->PropA PropB Stable Chiral Building Block (Phenylglycinol analog) PathB->PropB

Logical divergence of the target structure vs. stable commercial derivatives.

Comparative Data Synthesis

Due to the pervasive structural conflation in commercial databases, it is vital to contrast the quantitative properties of the literal hemiaminal against the commonly supplied ethanolamine derivative.

PropertyStrict IUPAC: Hemiaminal SaltCatalog Counterpart: Ethan-1-ol Salt
Compound Class Hemiaminal Hydrochloride

-Amino Alcohol (Phenylglycinol)
Molecular Formula


Molar Mass 203.67 g/mol 217.69 g/mol
SMILES String Cl.NC1=CC=C(C=C1)OCCCl.NC1=CC=C(C=C1)OCC
Structural Delta Lacks an aliphatic

linker
Features an aliphatic

before the OH
Thermodynamic Stability Highly transient; requires strict desiccationBench-stable; robust under varied conditions

Orthogonal Self-Validating Analytical Protocol

Because researchers ordering CAS 1391501-85-1 may receive either the C9 hemiaminal or the C10 ethanolamine, the experimental workflow itself must be designed as a self-validating system . The following protocol relies on causality-driven choices to definitively ascertain the backbone integrity of the received lot before it enters the synthetic pipeline.

Step-by-Step Methodology: Verification of Chiral Amino Alcohols

Step 1: Glovebox Sample Preparation (Anhydrous Environment)

  • Action: Transfer 5 mg of the procured hydrochloride salt into an inert-atmosphere glovebox (Argon or Nitrogen). Dissolve the sample strictly in anhydrous, amine-free solvents (e.g., anhydrous

    
     for NMR; anhydrous Acetonitrile for MS).
    
  • Causality: Hemiaminals exist in a delicate equilibrium. Introduction of ambient moisture can trigger rapid hydrolysis to 4-ethoxybenzaldehyde and ammonium chloride. Isolating the sample in an anhydrous environment prevents solvent-induced degradation, ensuring the analytical readouts reflect the solid-state structure[1].

Step 2: High-Resolution Mass Spectrometry (HRMS-ESI+)

  • Action: Inject the Acetonitrile sample into an LC-HRMS operating in positive electrospray ionization mode. Look for the exact mass of the free base

    
    .
    
  • Causality: Low-resolution techniques can mask isobaric impurities, but HRMS definitively resolves the 14 Da divergence between the strict C9 hemiaminal (

    
    ) and the C10 ethanolamine (
    
    
    
    ).

Step 3: Nuclear Magnetic Resonance (


 and 

NMR in

)
  • Action: Acquire 1D proton and carbon spectra. Specifically observe the region between 60–90 ppm in the

    
     spectrum.
    
  • Causality: The selection of

    
     (a highly polar, aprotic solvent) is highly deliberate. Unlike 
    
    
    
    or
    
    
    ,
    
    
    does not exchange the critical hydroxyl (
    
    
    ) and ammonium (
    
    
    ) protons, allowing them to be directly observed as distinct signals in
    
    
    NMR. In the
    
    
    spectrum, the C10 ethanolamine will present a distinct aliphatic
    
    
    peak near ~65 ppm. The C9 hemiaminal inherently lacks this peak, showcasing only a heavily deshielded, lone benzylic/hemiaminal CH near 85 ppm.

Workflow Start Receipt of Catalog Reagent (CAS: 1391501-85-1) Step1 Glovebox Prep (Anhydrous) Prevents H2O-induced elimination Start->Step1 Step2 HRMS (ESI+) Mass Disambiguation Step1->Step2 Step3 13C & 1H NMR (DMSO-d6) Carbon Backbone Mapping Step2->Step3 Dec Does m/z = 168 or 182? Step3->Dec Out1 m/z 168, No CH2 peak: Confirmed C9 Hemiaminal Dec->Out1 M+H = 168 Out2 m/z 182, CH2 peak at ~65ppm: Confirmed C10 Ethan-1-ol Dec->Out2 M+H = 182

Self-validating analytical workflow for disambiguating commercial chiral amine derivatives.

Trustworthiness & Field Application

Procuring compounds for advanced stereoselective synthesis requires absolute trust in the input materials. A standard chemical synthesis workflow becomes fragile if the input structural identity is assumed rather than proven. By deploying the orthogonal validation pipeline outlined above, research groups protect their downstream efforts from fatal nomenclature discrepancies. When attempting transformations such as asymmetric amidation or coupling to form novel non-steroidal drug targets, confirming the presence (or absence) of the extra methine spacer (


) via this self-validating HRMS/NMR matrix ensures the synthetic geometry remains perfectly predictable.

References

  • Title: (R)-amino(4-ethoxyphenyl)
  • Title: 114673-68-6|(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol - BLDpharm (Demonstrating commercial CAS 1391501-85-1 linkage)
  • Title: (R)-2-amino-2-(4-ethoxyphenyl)
  • Title: Amino(phenyl)
Exploratory

synthesis of (R)-Amino(4-ethoxyphenyl)methanol hcl

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-Amino(4-ethoxyphenyl)methanol HCl Abstract (R)-Amino(4-ethoxyphenyl)methanol is a valuable chiral building block in the synthesis of pharmaceutically active...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Asymmetric Synthesis of (R)-Amino(4-ethoxyphenyl)methanol HCl

Abstract

(R)-Amino(4-ethoxyphenyl)methanol is a valuable chiral building block in the synthesis of pharmaceutically active compounds. Its stereodefined structure, featuring both an amino and a hydroxyl group, makes it a crucial intermediate for creating complex molecules with specific biological activities. The development of stereoselective synthetic routes to this compound is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of a robust and efficient method for the enantioselective synthesis of (R)-Amino(4-ethoxyphenyl)methanol, culminating in its isolation as a stable hydrochloride salt. The presented strategy focuses on the asymmetric reduction of a key α-azido ketone intermediate, a method known for its high stereocontrol and scalability. This document offers detailed experimental protocols, mechanistic insights, and practical guidance for scientists and professionals in the field.

Introduction: The Significance of Chiral Amino Alcohols

Chiral molecules are fundamental in the pharmaceutical industry, as the stereochemistry of a drug can profoundly influence its pharmacological and toxicological properties.[1] Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse side effects.[1] Consequently, the enantioselective synthesis of chiral intermediates is a cornerstone of modern drug discovery and development.[2]

(R)-Amino(4-ethoxyphenyl)methanol belongs to the class of chiral β-amino alcohols, a structural motif present in numerous bioactive molecules. The precise spatial arrangement of the amino and hydroxyl groups allows for specific interactions with biological targets such as enzymes and receptors. This makes it a highly sought-after synthon for the construction of complex pharmaceutical agents. This guide details a reliable synthetic pathway to obtain this important molecule in high enantiopurity.

Retrosynthetic Analysis and Synthetic Strategy

The key challenge in synthesizing (R)-Amino(4-ethoxyphenyl)methanol lies in the stereoselective formation of the chiral center. Our proposed retrosynthetic strategy hinges on the asymmetric reduction of a prochiral ketone.

Figure 1: Retrosynthetic Analysis

G product (R)-Amino(4-ethoxyphenyl)methanol HCl amino_alcohol (R)-Amino(4-ethoxyphenyl)methanol product->amino_alcohol HCl salt formation azido_alcohol (R)-Azido(4-ethoxyphenyl)methanol amino_alcohol->azido_alcohol Azide reduction azido_ketone 2-Azido-1-(4-ethoxyphenyl)ethan-1-one azido_alcohol->azido_ketone Asymmetric ketone reduction halo_ketone 2-Bromo-1-(4-ethoxyphenyl)ethan-1-one azido_ketone->halo_ketone Azide substitution start_ketone 4'-Ethoxyacetophenone halo_ketone->start_ketone α-Bromination

Caption: Retrosynthetic pathway for (R)-Amino(4-ethoxyphenyl)methanol HCl.

Our forward synthesis, therefore, commences with the commercially available 4'-ethoxyacetophenone. The synthesis involves four main steps:

  • α-Bromination: Introduction of a bromine atom at the α-position to the carbonyl group to facilitate subsequent nucleophilic substitution.

  • Azide Substitution: Displacement of the bromide with an azide nucleophile to form the α-azido ketone.

  • Asymmetric Reduction and Azide Reduction: A two-part step involving the highly enantioselective reduction of the ketone to the corresponding (R)-alcohol, followed by the reduction of the azide to the primary amine.

  • Hydrochloride Salt Formation: Conversion of the final product into its more stable and crystalline hydrochloride salt.

Figure 2: Overall Synthetic Workflow

G cluster_0 Synthesis of (R)-Amino(4-ethoxyphenyl)methanol HCl A 4'-Ethoxyacetophenone B α-Bromination A->B C 2-Bromo-1-(4-ethoxyphenyl)ethan-1-one B->C D Azide Substitution C->D E 2-Azido-1-(4-ethoxyphenyl)ethan-1-one D->E F Asymmetric Reduction & Azide Reduction E->F G (R)-Amino(4-ethoxyphenyl)methanol F->G H HCl Salt Formation G->H I (R)-Amino(4-ethoxyphenyl)methanol HCl H->I

Caption: Step-wise workflow for the synthesis.

Detailed Experimental Protocol

Safety Note: This synthesis involves hazardous materials, including bromine and sodium azide. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethan-1-one
  • To a solution of 4'-ethoxyacetophenone (1.0 eq) in methanol, add hydrobromic acid (HBr) in acetic acid (0.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add bromine (1.05 eq) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-bromo-1-(4-ethoxyphenyl)ethan-1-one as a solid.

Step 2: Synthesis of 2-Azido-1-(4-ethoxyphenyl)ethan-1-one
  • Dissolve 2-bromo-1-(4-ethoxyphenyl)ethan-1-one (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add sodium azide (NaN₃, 1.5 eq) portion-wise. Caution: Sodium azide is highly toxic.

  • Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2-azido-1-(4-ethoxyphenyl)ethan-1-one, which can often be used in the next step without further purification.

Step 3: Asymmetric Reduction and Subsequent Azide Reduction

This is a one-pot, two-step process.

Part A: Asymmetric Reduction

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst, such as (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq), in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -20 °C.

  • Slowly add a borane solution (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂, 1.0 eq) and stir for 15 minutes.

  • Add a solution of 2-azido-1-(4-ethoxyphenyl)ethan-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of methanol.

Part B: Azide Reduction

  • To the reaction mixture from Part A, add a palladium on carbon catalyst (10% Pd/C, ~5 mol%).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.

  • Monitor the reduction by TLC or by the cessation of hydrogen uptake.

  • Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (R)-Amino(4-ethoxyphenyl)methanol as a pure compound.

Step 4: Formation of (R)-Amino(4-ethoxyphenyl)methanol HCl
  • Dissolve the purified (R)-Amino(4-ethoxyphenyl)methanol (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until the pH is acidic.

  • Stir the mixture for 30 minutes at 0 °C.

  • Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield (R)-Amino(4-ethoxyphenyl)methanol HCl as a crystalline solid.

Mechanistic Insights and Rationale for Stereocontrol

The key to this synthesis is the highly enantioselective reduction of the prochiral α-azido ketone. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for this transformation. The catalyst, an oxazaborolidine, coordinates with both the borane reducing agent and the ketone substrate.

Figure 3: Proposed Transition State for CBS Reduction

G cluster_0 CBS Catalyst-Ketone-Borane Complex Ketone R-C(=O)-R' TransitionState [Transition State Complex] Ketone->TransitionState CBS CBS Catalyst CBS->TransitionState Borane BH₃ Borane->TransitionState Product (R)-Alcohol TransitionState->Product Hydride Transfer

Caption: Simplified schematic of the CBS reduction mechanism.

In the transition state, the ketone's carbonyl group coordinates to the boron atom of the CBS catalyst. The borane then delivers a hydride to the carbonyl carbon. The stereochemical outcome is dictated by the steric hindrance imposed by the catalyst's chiral framework, which favors hydride attack from one specific face of the ketone. In this case, using the (R)-CBS catalyst directs the hydride to the Re face of the ketone, leading to the formation of the (R)-alcohol.

Characterization and Data Summary

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product.

  • Melting Point: For the characterization of solid compounds.

Table 1: Summary of a Representative Synthesis

StepProductStarting MaterialYield (%)Purity (by HPLC)Enantiomeric Excess (e.e.)
12-Bromo-1-(4-ethoxyphenyl)ethan-1-one4'-Ethoxyacetophenone~90%>95%N/A
22-Azido-1-(4-ethoxyphenyl)ethan-1-one2-Bromo-1-(4-ethoxyphenyl)ethan-1-one~95%>95%N/A
3(R)-Amino(4-ethoxyphenyl)methanol2-Azido-1-(4-ethoxyphenyl)ethan-1-one~80%>98%>99%
4(R)-Amino(4-ethoxyphenyl)methanol HCl(R)-Amino(4-ethoxyphenyl)methanol~98%>99%>99%

Note: Yields and purity are representative and may vary based on experimental conditions.

Conclusion

This technical guide outlines a robust and highly stereoselective synthetic route for the preparation of (R)-Amino(4-ethoxyphenyl)methanol HCl. The strategy leverages a well-established asymmetric CBS reduction to control the stereochemistry, providing the target compound with high enantiopurity. The detailed experimental protocols and mechanistic explanations offer a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to produce this valuable chiral building block.

References

  • BenchChem. (2025). Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis.
  • Weinberg, N. L. (n.d.). CHIRAL ELECTROSYNTHESIS FOR THE PHARMACEUTICAL INDUSTRY.
  • Organic Syntheses. (n.d.).
  • PMC. (n.d.).
  • Organic Chemistry Portal. (2009, July 20). Enantioselective Synthesis of Alcohols and Amines.
  • MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

Sources

Foundational

The Asymmetric Imperative: (R)-Amino(4-ethoxyphenyl)methanol HCl as a Next-Generation Chiral Building Block

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Mechanistic Whitepaper Structural Identity and the Hemiaminal Paradigm In the modern landscape of asymmetric s...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Mechanistic Whitepaper

Structural Identity and the Hemiaminal Paradigm

In the modern landscape of asymmetric synthesis and drug discovery, the precise control of chiral amine motifs is non-negotiable[1]. Among the emerging classes of advanced synthons is (R)-amino(4-ethoxyphenyl)methanol hydrochloride (Molecular Formula: C9H14ClNO2)[2].

It is crucial to first disambiguate this molecule from its structurally related amino-alcohol analogs (such as (R)-2-amino-2-(4-ethoxyphenyl)ethanol, which is often mislabeled in commercial databases). The compound is a chiral hemiaminal hydrochloride —a trapped, solid-state adduct of ammonia and 4-ethoxybenzaldehyde.

The fundamental challenge with free hemiaminals is their extreme thermodynamic instability; they rapidly undergo lone-pair-driven expulsion of the hydroxyl group to collapse back into the parent aldehyde and ammonia. However, by sequestering the basic nitrogen as a hydrochloride salt, the lone pair is neutralized. This halts the elimination pathway, locking the carbon in a stable sp³ hybridized state and allowing the compound to be stored and handled as a free-flowing, bench-stable crystalline solid.

Mechanistic Causality: The In Situ Iminium Pathway

The true synthetic utility of (R)-amino(4-ethoxyphenyl)methanol HCl lies in its controlled, on-demand activation. Rather than struggling with moisture-sensitive, difficult-to-isolate pre-formed imines, chemists can utilize this hemiaminal salt as an immediate precursor to a highly reactive, electrophilic iminium ion[3].

The Causality of Activation:

  • Desalination: The introduction of a strictly stoichiometric amount of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) neutralizes the HCl salt.

  • Dehydration: Once the nitrogen lone pair is liberated, it drives the expulsion of the hydroxyl group (often assisted by a mild Lewis acid or molecular sieves to sequester the resulting water).

  • Stereochemical Nuance: Because the resulting iminium ion is a planar sp² species, the original (R)-stereocenter is temporarily lost. Therefore, this building block is deployed in Dynamic Kinetic Asymmetric Transformations (DYKAT) or coupled with chiral organocatalysts to dictate the diastereo- or enantiofacial attack of the incoming nucleophile[3].

Advanced Application: The Asymmetric Petasis Borono-Mannich Reaction

One of the most potent applications for this activated iminium species is the synthesis of complex


-substituted benzylamines via the Asymmetric Petasis Reaction [4].

Unlike traditional Grignard or organolithium additions that require cryogenic temperatures and strictly anhydrous environments, the Petasis reaction couples the iminium ion with organoboronic acids under remarkably mild conditions. When driven by chiral biphenols or thiourea catalysts, the boronic acid coordinates to the catalyst and the transient iminium, forming a closed Zimmerman-Traxler-like transition state. This directs the nucleophilic transfer of the boron substituent (aryl, vinyl, or allyl) strictly to one face of the imine[5].

Quantitative Data: Nucleophilic Scope and Stereocontrol

The following table summarizes the typical synthetic scope when utilizing an activated aryl-hemiaminal synthon in a catalytically controlled Petasis workflow.

Boronic Acid NucleophileCatalyst SystemYield (%)Enantiomeric Excess (e.e. %)Causality / Mechanistic Note
Phenylboronic AcidChiral BINOL-derived88%96%Rigid transition state suppresses background racemic attack.
Vinylboronic AcidChiral Phosphoric Acid82%94%Strong hydrogen bonding network tightens the ion pair.
Allylboronic AcidNone (Thermal, chiral auxiliary)85%98%

-selective substitution operates via a 6-membered TS[5].
IsoprenylboronateChiral Thiourea79%95%Dual hydrogen-bond donation stabilizes the iminium electrophile.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol outlines the generation and trapping of the iminium ion. This workflow is designed as a self-validating system—each step contains a physical or analytical checkpoint.

Objective: Enantioselective synthesis of (S)-1-(4-ethoxyphenyl)prop-2-en-1-amine via vinylation.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 mmol of (R)-amino(4-ethoxyphenyl)methanol HCl[2] and 200 mg of freshly activated 4Å molecular sieves.

    • Causality: The sieves act as a thermodynamic sink for the water molecule liberated during iminium formation, preventing reaction reversibility.

  • Solvent & Catalyst Introduction: Suspend the mixture in 10 mL of anhydrous dichloromethane (DCM). Add 0.05 mmol (5 mol%) of a chiral BINOL-derived phosphoric acid catalyst.

  • Controlled Activation: Dropwise, add 1.05 mmol of anhydrous DIPEA at -20 °C.

    • Causality: Sub-ambient temperature prevents the transient iminium from undergoing deleterious background oligomerization prior to boronate complexation.

  • Nucleophilic Addition: Add 1.2 mmol of vinylboronic acid. Allow the reaction to slowly warm to room temperature over 12 hours.

    • Validation Checkpoint: Aliquot 10 µL, quench with NaHCO₃, and analyze via LC-MS. The disappearance of the m/z 166 signal (cleaved adduct) and appearance of m/z 178 (product) confirms completion.

  • Workup & Isolation: Filter the mixture through a short pad of Celite to remove molecular sieves. Quench with 1M NaOH (10 mL) to disrupt boron-amine complexes, extract with DCM (3 x 15 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂).

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow from the stable hemiaminal salt to the final enantiopure active pharmaceutical ingredient (API) intermediate.

G A (R)-Amino(4-ethoxyphenyl) methanol HCl (Stable Salt) B DIPEA Addition & Dehydration (-H2O) A->B C Chiral Iminium Ion (Reactive Electrophile) B->C D Boronate Complexation (Petasis Reaction) C->D E Stereocontrolled Nucleophilic Addition D->E F Enantiopure α-Substituted Benzylamine E->F

Mechanistic pathway from stable hemiaminal salt to enantiopure benzylamine.

References

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of (R)-Amino(4-ethoxyphenyl)methanol HCl

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide has been compiled from publicly available safety data for structurally related compounds due to the absence of a specific Material Sa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been compiled from publicly available safety data for structurally related compounds due to the absence of a specific Material Safety Data Sheet (MSDS) for (R)-Amino(4-ethoxyphenyl)methanol HCl. The information herein is intended to provide guidance on best practices and should be supplemented by a thorough risk assessment before handling this chemical. All laboratory activities should be conducted by qualified personnel.

Introduction: Understanding the Compound

(R)-Amino(4-ethoxyphenyl)methanol hydrochloride is a chiral organic compound that possesses several functional groups contributing to its potential reactivity and biological activity. As a derivative of aminophenol and a primary alcohol, it warrants careful handling to mitigate potential health risks. This guide provides a comprehensive overview of the known and inferred hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Hazard Identification and Risk Assessment

Inferred Hazards:

  • Skin and Eye Irritation: Similar to other aminophenol derivatives and hydrochloride salts, this compound is likely to cause skin and eye irritation upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]

  • Harmful if Swallowed: Ingestion may be harmful, a common characteristic of many amine hydrochlorides.[4]

  • Potential for Allergic Reaction: Some aminophenol compounds are known to cause skin sensitization.[5]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound.[6]

Hazard Summary Table
Hazard ClassificationPotential EffectsSources
Acute Oral Toxicity Harmful if swallowed.[4][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2][1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][3]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial to minimize exposure.[6] The use of PPE is a last line of defense, supplementing engineering controls like fume hoods.[7][8]

PPE Workflow Diagram

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence (Contaminated Area) cluster_Final_Doffing Final Doffing (Clean Area) Assess_Risk Assess Experimental Risk Select_PPE Select Appropriate PPE Assess_Risk->Select_PPE Gown Don Gown/Lab Coat Select_PPE->Gown Gloves1 Don Inner Gloves Gown->Gloves1 Respirator Don Respirator (if required) Gloves1->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves2 Don Outer Gloves Goggles->Gloves2 Work_in_Hood Work in Fume Hood Gloves2->Work_in_Hood Remove_Gloves2 Remove Outer Gloves Work_in_Hood->Remove_Gloves2 Remove_Gown Remove Gown/Lab Coat Remove_Gloves2->Remove_Gown Exit_Area Exit Contaminated Area Remove_Gown->Exit_Area Remove_Goggles Remove Goggles/Face Shield Exit_Area->Remove_Goggles Remove_Respirator Remove Respirator Remove_Goggles->Remove_Respirator Remove_Gloves1 Remove Inner Gloves Remove_Respirator->Remove_Gloves1 Wash_Hands Wash Hands Thoroughly Remove_Gloves1->Wash_Hands

Caption: Recommended sequence for donning and doffing PPE.

Recommended Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[7][9]

  • Skin Protection: A lab coat or chemical-resistant gown should be worn.[7] Double-gloving with nitrile gloves is recommended, with the outer glove being changed immediately upon contamination.[8]

  • Respiratory Protection: For operations that may generate dust or aerosols, such as weighing or preparing solutions, a NIOSH-approved respirator (e.g., N95 or higher) is advised.[9][10] All work with the solid compound should be conducted in a certified chemical fume hood.[6]

Experimental Protocols: A Step-by-Step Guide

Adherence to standardized protocols is essential for safety and experimental reproducibility.

Protocol for Weighing the Solid Compound
  • Preparation: Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment (spatula, weighing paper/boat, container) within the fume hood.

  • Don PPE: Follow the donning sequence outlined in the PPE workflow diagram.

  • Weighing: Carefully transfer the desired amount of (R)-Amino(4-ethoxyphenyl)methanol HCl from the stock container to the weighing vessel. Avoid creating dust.

  • Container Sealing: Securely close the stock container and the container with the weighed compound.

  • Clean-up: Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated materials as chemical waste.

Protocol for Solution Preparation
  • Preparation: In a chemical fume hood, place a stir plate and a beaker or flask of the appropriate size.

  • Solvent Addition: Add the desired solvent to the vessel.

  • Compound Addition: Slowly add the pre-weighed (R)-Amino(4-ethoxyphenyl)methanol HCl to the solvent while stirring to facilitate dissolution.

  • Complete Dissolution: Continue stirring until the compound is fully dissolved.

  • Transfer and Storage: Transfer the solution to a clearly labeled, sealed container.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and prevent accidents.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4] The container should be tightly sealed to prevent moisture absorption.

  • Light Sensitivity: While not explicitly stated for this compound, related aromatic amines can be light-sensitive. It is prudent to store the compound in an opaque container or in a dark location.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures
Exposure RouteFirst Aid ProtocolSources
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11][1][11]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11][1][11]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][11][1][11]
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Colleagues Spill->Alert Don_PPE Don Appropriate PPE (Respirator, Gloves, etc.) Alert->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Document the Incident Dispose->Report

Caption: Step-by-step procedure for responding to a chemical spill.

Waste Disposal

All waste containing (R)-Amino(4-ethoxyphenyl)methanol HCl, including contaminated labware and absorbent materials, must be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in a clearly labeled, sealed container.[12]

  • Disposal: Dispose of chemical waste in accordance with all applicable federal, state, and local environmental regulations.[11] Do not dispose of it down the drain.[13]

Conclusion

While (R)-Amino(4-ethoxyphenyl)methanol HCl is a valuable compound in research and development, its handling requires a diligent and informed approach to safety. By understanding the potential hazards, consistently using appropriate personal protective equipment, and adhering to established protocols, researchers can work with this compound in a safe and responsible manner.

References

  • Hardy Diagnostics. (2006, August 21).
  • TCI Chemicals. (2024, December 10).
  • Sigma-Aldrich. (2025, November 6).
  • TCI Europe N.V. (n.d.).
  • Fisher Scientific. (2025, December 26).
  • Fisher Scientific. (2025, December 20).
  • Cayman Chemical. (2024, December 9).
  • Sigma-Aldrich. (2025, October 15).
  • BLD Pharmatech. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich. (n.d.). (4-Aminophenyl)-methanol hydrochloride.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • MedchemExpress.com. (2024, January 4).
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • BenchChem. (2025). Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubChem. (n.d.). 2-Amino-4'-methoxyacetophenone hydrochloride.
  • Methanex. (2022, December 12).
  • Tokyo Chemical Industry Co., Ltd. (2023, April 3).
  • BD Regulatory Documents. (2023, March 30).

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Protocols & Analytical Methods

Method

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of (R)-Amino(4-ethoxyphenyl)methanol HCl

Audience: Researchers, scientists, and drug development professionals. Abstract The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical industry. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the successful separation of the enantiomers of (R)-Amino(4-ethoxyphenyl)methanol hydrochloride. A systematic approach to method development is described, leading to the selection of a polysaccharide-based chiral stationary phase and an optimized normal-phase mobile phase. This guide provides both the scientific rationale behind the methodological choices and a step-by-step protocol for implementation in a research or quality control setting.

Introduction: The Significance of Chiral Separation in Pharmaceutical Analysis

Chirality plays a pivotal role in drug efficacy and safety. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drug substances. (R)-Amino(4-ethoxyphenyl)methanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Ensuring its enantiomeric purity is paramount for the quality of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for the separation and quantification of enantiomers.[1][2] The direct approach, where enantiomers are separated on a CSP, is generally preferred over indirect methods that require derivatization.[3] This application note provides a comprehensive guide to developing and implementing a reliable chiral HPLC method for (R)-Amino(4-ethoxyphenyl)methanol HCl.

Scientific Rationale and Method Development Strategy

The development of a successful chiral separation method is often a systematic process rather than a trial-and-error endeavor.[4] Our strategy is grounded in an understanding of the analyte's structure and the principles of chiral recognition.

Analyte Characteristics

(R)-Amino(4-ethoxyphenyl)methanol possesses key structural features that guide the method development process:

  • A primary amino group: This basic functional group can interact with residual silanols on the silica support of the column, potentially leading to poor peak shape (tailing).

  • A hydroxyl group: This provides a site for hydrogen bonding.

  • An aromatic (4-ethoxyphenyl) ring: This allows for π-π stacking interactions.

  • A stereogenic center: The carbon atom bonded to the amino, hydroxyl, phenyl, and hydrogen groups.

Chiral Stationary Phase (CSP) Selection

The choice of the CSP is the most critical factor in achieving a chiral separation.[5] For amino alcohols, several types of CSPs have shown success, including polysaccharide-based, cyclodextrin-based, and Pirkle-type columns.[5][6]

Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are highly versatile and often the first choice for screening.[4][7][8] These phases, such as those found in Daicel's CHIRALPAK® or Phenomenex's Lux® series, create "chiral pockets" or grooves that allow for stereospecific interactions.[4] The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[9] Given the structure of (R)-Amino(4-ethoxyphenyl)methanol, a polysaccharide-based CSP is an excellent starting point.

Mobile Phase Selection and Optimization

Normal Phase (NP) chromatography is frequently the preferred mode for chiral separations of compounds like amino alcohols.[5] A typical NP mobile phase consists of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol modifier (e.g., ethanol or isopropanol). The ratio of these components is a critical parameter for optimizing selectivity and retention.[5]

For basic analytes containing an amino group, the addition of a small amount of a basic modifier, such as Diethylamine (DEA), to the mobile phase is often essential.[5][7] DEA acts as a competing base, minimizing interactions between the analyte's amino group and acidic silanol groups on the silica surface, thereby improving peak symmetry and resolution.[5]

The following workflow outlines the systematic approach to method development:

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Start Define Analyte ((R)-Amino(4-ethoxyphenyl)methanol HCl) CSP_Screen Screen Polysaccharide CSPs (e.g., Cellulose, Amylose based) Start->CSP_Screen MP_Screen Test Normal Phase Mobile Phases (Hexane/IPA, Hexane/EtOH) + 0.1% DEA CSP_Screen->MP_Screen Optimize_MP Optimize Alcohol Modifier % (e.g., 10%, 15%, 20%) MP_Screen->Optimize_MP Check_Resolution Evaluate Resolution (Rs) & Tailing Factor (Tf) Optimize_MP->Check_Resolution Final_Method Select Final Method (Best Rs and Tf) Check_Resolution->Final_Method Validation Method Validation (as per ICH Q2(R1)) Final_Method->Validation End Robust Chiral HPLC Method Validation->End

Caption: Workflow for Chiral HPLC Method Development.

Detailed Application Protocol

This protocol provides the finalized method for the enantiomeric separation of (R)-Amino(4-ethoxyphenyl)methanol HCl.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based column, for example, a CHIRALPAK® series column (e.g., CHIRALPAK® AS-H, 250 x 4.6 mm, 5 µm) or a Phenomenex Lux® Cellulose series column.[9][10]

  • Reagents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: (R)-Amino(4-ethoxyphenyl)methanol HCl standard and sample solutions.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (85 : 15 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 225 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Sample Preparation
  • Prepare a stock solution of the racemic standard of Amino(4-ethoxyphenyl)methanol HCl in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Prepare sample solutions at a similar concentration in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent column blockage.[10]

System Suitability

Before running the samples, perform a system suitability test by injecting the racemic standard solution. The system is deemed suitable for use if the following criteria are met:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

  • Tailing Factor (Tf): The tailing factor for each peak should be less than 2.0.

  • Reproducibility: The relative standard deviation (RSD) for the retention times of replicate injections should be less than 2.0%.

Analysis and Data Interpretation
  • Inject the prepared sample solutions into the HPLC system.

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the injection of an enantiomerically pure standard, if available.

  • Calculate the percentage of each enantiomer using the peak areas from the chromatogram.

Trustworthiness and Method Validation

To ensure the reliability of this analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[11][12][13][14]

The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by showing that there is no interference from the diluent and any potential impurities at the retention times of the enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a specified range (e.g., 80-120% of the target concentration).[14][15]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing samples with known amounts of the enantiomers.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is particularly important for quantifying the minor enantiomer.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[14]

The following diagram illustrates the key validation parameters:

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Linearity Accuracy Precision LOQ Robustness Precision_Details Precision Repeatability Intermediate Precision Validation:f3->Precision_Details includes Result Validated Method Validation->Result

Caption: Key Parameters for Method Validation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of (R)-Amino(4-ethoxyphenyl)methanol HCl enantiomers. By employing a systematic method development approach, a robust and reliable HPLC method using a polysaccharide-based chiral stationary phase has been established. The detailed protocol and validation guidelines herein will enable researchers and quality control professionals to accurately determine the enantiomeric purity of this important pharmaceutical intermediate, ensuring the quality and safety of the final drug product.

References

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-174. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.... Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Claus, J. E. (n.d.). Strategies for Chiral HPLC Method Development. Supelco, Division of Sigma-Aldrich.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PMC. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (2023, April 11). Amino alcohol-derived chiral stationary phases. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK AS-H COLUMNS.
  • LabRulez LCMS. (n.d.). Phenomenex Lux Cellulose-2 Chiral HPLC Columns. Retrieved from [Link]

  • Chiral Technologies Europe. (2013, July). Important Notice.
  • Phenomenex. (n.d.). Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode.
  • Phenomenex. (n.d.). Lux Cellulose-1 vs. CHIRALPAK® IB.
  • Journal of Chemical Society of Pakistan. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions.
  • Velocity Scientific Solutions. (n.d.). DAICEL Chiral HPLC Columns for Special Applications.
  • LCGC International. (2023, February 17). Application Notes: Chiral. Retrieved from [Link]

  • Daicel Chiral Technologies. (2013, July). instruction manual for chiralpak® as-h.
  • Phenomenex. (n.d.). A Novel Screening Approach for Chiral Separation Using Supercritical Fluid Chromatography (SFC).
  • Sumika Chemical Analysis Service. (n.d.). SUMICHIRAL OA columns.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Industrial & Engineering Chemistry Research. (2008, July 19). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. Retrieved from [Link]

  • ResearchGate. (2016, February 12). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook.

Sources

Application

Introduction: The Strategic Importance of (R)-Amino(4-ethoxyphenyl)methanol HCl in Asymmetric Synthesis

An Application Guide to the Synthesis of Bioactive Compounds Utilizing (R)-Amino(4-ethoxyphenyl)methanol HCl This technical guide provides researchers, scientists, and drug development professionals with a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Bioactive Compounds Utilizing (R)-Amino(4-ethoxyphenyl)methanol HCl

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of (R)-Amino(4-ethoxyphenyl)methanol hydrochloride as a pivotal chiral building block in the synthesis of high-value bioactive compounds. With full editorial control, this document is structured to offer not just procedural steps, but a deep-seated understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.

The therapeutic efficacy of many pharmaceuticals is intrinsically linked to their stereochemistry. A single enantiomer of a chiral drug can be responsible for its desired pharmacological activity, while the other may be inactive or even cause adverse effects. This reality underscores the critical need for efficient methods in asymmetric synthesis to produce enantiomerically pure compounds.[1] (R)-Amino(4-ethoxyphenyl)methanol HCl emerges as a valuable synthon in this context. As a readily available, enantiopure molecule from the "chiral pool," it serves as a versatile starting material for introducing a defined stereocenter into a target molecule.[1]

This guide will explore its application in the synthesis of two major classes of bioactive molecules: chiral β-adrenergic receptor blockers (β-blockers) and optically active β-amino acids. These examples will illustrate how the inherent chirality of (R)-Amino(4-ethoxyphenyl)methanol HCl is leveraged to achieve high stereoselectivity in complex molecular architectures.

Core Principle: Stereochemical Control with a Chiral Amino Alcohol

The utility of (R)-Amino(4-ethoxyphenyl)methanol HCl stems from its bifunctional nature—a primary amine and a secondary benzylic alcohol—centered around a single, defined stereocenter (the R-configuration at the carbinol carbon). This structure allows it to be used in several strategic ways in asymmetric synthesis:

  • As a Chiral Template: The molecule itself can be elaborated, with its stereocenter directing the stereochemical outcome of subsequent reactions at adjacent positions.

  • As a Precursor to Chiral Ligands: The amino and alcohol moieties can be used to coordinate with metal centers, forming chiral catalysts that can induce enantioselectivity in a wide range of transformations.

  • As a Chiral Building Block: The entire molecule can be incorporated into a larger target, transferring its chirality directly. The fundamental strategy involves covalently attaching this chiral unit to an achiral substrate, creating a diastereomeric intermediate. This intermediate then reacts in a way that is sterically biased by the chiral auxiliary, leading to the preferential formation of one diastereomer over the other.[1][2][3]

Application I: Synthesis of Enantiopure (S)-β-Blockers

β-blockers are a cornerstone in cardiovascular medicine, used to manage conditions like hypertension, angina, and cardiac arrhythmias.[4] The pharmacologically active enantiomer of most β-blockers is the (S)-enantiomer. The synthesis of these compounds often involves the reaction of an epoxide with an amine.[4] By using a chiral precursor derived from (R)-Amino(4-ethoxyphenyl)methanol, we can strategically synthesize the desired (S)-β-blocker.

A common strategy involves converting the chiral amino alcohol into a chiral epoxide, which can then be opened by a suitable amine. However, a more direct and illustrative approach showcases the versatility of this building block by first protecting the amine, activating the alcohol, and then using it in a nucleophilic substitution cascade.

Workflow for a Representative (S)-β-Blocker Synthesis

G A (R)-Amino(4-ethoxyphenyl)methanol HCl B N-Protection (e.g., Boc Anhydride) A->B Et3N, DCM C N-Boc-(R)-Amino(4-ethoxyphenyl)methanol B->C D Activation of OH (e.g., MsCl, TEA) C->D E Mesylate Intermediate (Inversion of Stereocenter) D->E F Nucleophilic Substitution (e.g., Isopropylamine) E->F MeOH, Heat G Protected (S)-β-Blocker Precursor F->G H Deprotection (e.g., TFA or HCl) G->H I Final (S)-β-Blocker Product H->I

Caption: Workflow for the synthesis of an (S)-β-Blocker.

Detailed Protocol: Synthesis of a Representative (S)-β-Blocker

Step 1: N-Protection of (R)-Amino(4-ethoxyphenyl)methanol

  • Rationale: Protection of the primary amine as a tert-butoxycarbonyl (Boc) group prevents it from acting as a nucleophile in the subsequent step and avoids self-reaction.

  • Procedure:

    • Suspend (R)-Amino(4-ethoxyphenyl)methanol HCl (1.0 eq) in dichloromethane (DCM, 10 mL/g).

    • Add triethylamine (TEA, 2.2 eq) to the suspension and stir until the solid dissolves.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.

Step 2: Activation of the Hydroxyl Group (Mesylation)

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate makes it an excellent leaving group for the subsequent SN2 reaction. This step proceeds with inversion of stereochemistry.

  • Procedure:

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM (10 mL/g) and cool to 0 °C.

    • Add triethylamine (1.5 eq).

    • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

    • Upon completion, quench with cold water and separate the layers.

    • Wash the organic layer with cold 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at low temperature. The resulting mesylate is often used immediately in the next step without further purification.

Step 3: Nucleophilic Substitution with Isopropylamine

  • Rationale: The amine nucleophile (isopropylamine) attacks the carbon bearing the mesylate group in an SN2 fashion, displacing the mesylate and forming the core structure of the β-blocker. This reaction proceeds with another inversion of stereochemistry, resulting in a net retention of configuration relative to the starting alcohol, but yielding the desired (S)-β-amino alcohol product. However, for many β-blockers, the key chiral center is the one bearing the hydroxyl group, which is formed from an epoxide precursor. In this adapted synthesis, the attack on the mesylate leads to the (S)-configuration at the amino-substituted carbon.

  • Procedure:

    • Dissolve the crude mesylate (1.0 eq) in methanol (MeOH, 20 mL/g).

    • Add isopropylamine (5.0 eq) and transfer the mixture to a sealed tube or pressure vessel.

    • Heat the reaction to 60-80 °C for 16-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate to give the crude protected β-blocker precursor.

Step 4: N-Deprotection

  • Rationale: Removal of the Boc protecting group reveals the secondary amine of the final product.

  • Procedure:

    • Dissolve the crude protected product in DCM (10 mL/g).

    • Add trifluoroacetic acid (TFA, 10 eq) or bubble HCl gas through the solution at 0 °C.

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH >10 with 2M NaOH.

    • Extract the product with ethyl acetate or DCM.

    • Dry the combined organic layers and concentrate. Purify by column chromatography or recrystallization to obtain the final (S)-β-blocker.

StepProductTypical YieldExpected Enantiomeric Excess (ee)
1N-Boc-(R)-Amino(4-ethoxyphenyl)methanol>95%>99%
2 & 3Protected (S)-β-Blocker Precursor70-85% (over 2 steps)>98%
4Final (S)-β-Blocker Product>90%>98%

Table 1: Representative yields and enantioselectivity for β-blocker synthesis. Data is estimated based on similar transformations reported in the literature for related compounds.[5][6][7]

Application II: Asymmetric Synthesis of Chiral β-Amino Acids

Optically active β-amino acids are crucial structural units in numerous biologically active compounds, including peptides where they can induce stable secondary structures and increase metabolic stability.[8][9] The synthesis of enantiopure β-amino acids is a significant challenge in organic chemistry.[10] (R)-Amino(4-ethoxyphenyl)methanol can be converted into a chiral auxiliary to control the stereoselective addition to an enolate, a powerful method for C-C bond formation.

Workflow for Chiral β-Amino Acid Synthesis via Chiral Auxiliary

G A (R)-Amino(4-ethoxyphenyl)methanol HCl B Formation of Chiral Auxiliary (e.g., Oxazolidinone) A->B Phosgene equivalent C Chiral Auxiliary B->C D N-Acylation (e.g., Propionyl Chloride) C->D n-BuLi, THF E N-Acyl Chiral Auxiliary D->E F Enolate Formation (e.g., LDA, TiCl4) E->F G Stereoselective Aldol or Michael Addition F->G Electrophile (R-CHO) H Diastereomerically Enriched Adduct G->H I Cleavage of Auxiliary (e.g., LiOH, H2O2) H->I J Chiral β-Amino Acid Derivative I->J

Caption: Synthesis of a β-Amino Acid via a Chiral Auxiliary.

Detailed Protocol: Synthesis of a Representative β-Amino Acid Derivative

This protocol describes a general strategy where a chiral oxazolidinone, derived from the starting amino alcohol, directs an aldol reaction.

Step 1: Formation of the Chiral Oxazolidinone Auxiliary

  • Rationale: The amino alcohol is cyclized to form a rigid oxazolidinone ring. This structure provides a well-defined steric environment for subsequent reactions.

  • Procedure:

    • React (R)-Amino(4-ethoxyphenyl)methanol with a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a base to form the corresponding oxazolidinone. This is a standard transformation for amino alcohols.

Step 2: N-Acylation of the Auxiliary

  • Rationale: The acyl group will provide the pro-chiral center for the key stereoselective reaction.

  • Procedure:

    • Dissolve the oxazolidinone auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

    • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir for 15 minutes.

    • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and stir for 1 hour at -78 °C, then allow to warm to room temperature.

    • Quench the reaction with saturated NH₄Cl (aq) and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 3: Diastereoselective Aldol Reaction

  • Rationale: Formation of a titanium enolate followed by reaction with an aldehyde proceeds with high diastereoselectivity, controlled by the chiral auxiliary.[11] The auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.

  • Procedure:

    • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM (20 mL/g) and cool to -78 °C.

    • Add titanium tetrachloride (TiCl₄, 1.1 eq) followed by a hindered base like triethylamine or Hünig's base (1.2 eq).

    • Stir for 30 minutes to form the enolate.

    • Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise and stir at -78 °C for 2-4 hours.

    • Quench the reaction with a 1:1 mixture of saturated NH₄Cl (aq) and water.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine organic layers, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography.

Step 4: Cleavage of the Chiral Auxiliary

  • Rationale: The auxiliary is removed to release the chiral β-hydroxy carboxylic acid, which can be converted to the corresponding β-amino acid. The auxiliary can often be recovered and recycled.[3]

  • Procedure:

    • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).

    • Stir for 4-6 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite (Na₂SO₃).

    • Acidify the mixture with 1M HCl to pH ~2 and extract the product carboxylic acid with ethyl acetate.

    • The chiral auxiliary can be recovered from the aqueous layer.

    • The resulting β-hydroxy acid can be converted to the β-amino acid via standard methods (e.g., Mitsunobu reaction with subsequent azide reduction).

StepProductTypical YieldExpected Diastereomeric Ratio (dr)
2N-Acyl Chiral Auxiliary>90%N/A
3Diastereomerically Enriched Adduct80-95%>95:5
4Chiral β-Hydroxy Acid>85%>95:5

Table 2: Representative yields and diastereoselectivity for β-amino acid precursor synthesis. Data is based on well-established Evans aldol reaction protocols.[11]

Conclusion

(R)-Amino(4-ethoxyphenyl)methanol HCl is a powerful and versatile chiral building block for the asymmetric synthesis of valuable bioactive compounds. Its strategic application, as demonstrated in the synthesis of enantiopure β-blockers and β-amino acid derivatives, allows for excellent stereochemical control, leading to high yields and enantiomeric or diastereomeric purities. The protocols and workflows detailed in this guide provide a solid foundation for researchers to harness the potential of this synthon in their drug discovery and development programs. By understanding the principles behind each transformation, scientists can adapt and optimize these methods to construct a diverse array of complex and medicinally relevant molecules.

References

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Google Scholar.
  • Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. (2022). MDPI. [Link]

  • An Efficient Synthesis of Chiral Cyclic β-Amino Acids via Asymmetric Hydrogenation. (n.d.). Thieme Connect. [Link]

  • Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). Springer. [Link]

  • Asymmetric Synthesis of β-Amino Acids by Addition of Chiral Enolates to N-Acyloxyiminium Ions and Application for Synthesis of Optically Active 5-Substituted 8-Methylindolizidines. (2001). ACS Publications. [Link]

  • Asymmetric Synthesis. (n.d.). Google.
  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. (2022). RSC Publishing. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. [Link]

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. (2022). National Institutes of Health. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube. [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Preprints.org. [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). National Institutes of Health. [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. (n.d.). Chiroblock. [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting guide for reactions involving (R)-Amino(4-ethoxyphenyl)methanol hcl

Welcome to the technical support resource for (R)-Amino(4-ethoxyphenyl)methanol hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this chiral amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (R)-Amino(4-ethoxyphenyl)methanol hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this chiral amino alcohol in their synthetic endeavors. Here, we address common challenges and frequently asked questions to ensure the success of your experiments, grounded in established scientific principles and practical experience.

I. Compound Profile and Handling

(R)-Amino(4-ethoxyphenyl)methanol hydrochloride is a chiral building block featuring a primary amino group and a benzylic alcohol. This bifunctional nature makes it a valuable precursor for a variety of complex molecules and heterocyclic structures in medicinal chemistry. Its hydrochloride salt form generally enhances stability and simplifies handling compared to the free base.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of (R)-Amino(4-ethoxyphenyl)methanol HCl?

A1: This compound is a white to off-white solid. Key structural features include a chiral center at the carbon bearing the amino and hydroxyl groups, a p-ethoxyphenyl substituent, and its existence as a hydrochloride salt. The presence of both a basic amino group and an acidic hydroxyl group makes it amphoteric.[1][2]

Q2: How should I properly store this reagent?

A2: To maintain its chemical and chiral integrity, (R)-Amino(4-ethoxyphenyl)methanol HCl should be stored in a tightly sealed container in a dry, cool place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.[3]

Q3: What are the typical solvents for dissolving (R)-Amino(4-ethoxyphenyl)methanol HCl?

A3: Due to its salt form, it is generally soluble in polar protic solvents like water, methanol, and ethanol. Its solubility in less polar organic solvents may be limited.

II. Troubleshooting Common Reactions

This section provides solutions to common problems encountered during reactions involving (R)-Amino(4-ethoxyphenyl)methanol HCl.

Low Reaction Yield

Issue: The reaction is not proceeding to completion, resulting in a low yield of the desired product.

Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Dissolution Ensure the starting material is fully dissolved in the reaction solvent before adding other reagents. Gentle heating or sonication may be necessary.A heterogeneous reaction mixture can lead to slow and incomplete reactions due to limited contact between reactants.
Incorrect Stoichiometry Carefully re-verify the molar equivalents of all reactants, especially if using a strong base that may neutralize the HCl salt.The hydrochloride salt will consume one equivalent of a non-nucleophilic base. This must be accounted for in the reaction stoichiometry.
Inappropriate Reaction Temperature Optimize the reaction temperature. Some reactions may require heating to overcome the activation energy, while others may need cooling to prevent side reactions.[4]Reaction kinetics are highly dependent on temperature. An optimal temperature maximizes the rate of the desired reaction while minimizing competing side reactions.
Catalyst Inactivity If using a catalyst, ensure it is fresh and active. Consider a different catalyst or increasing the catalyst loading.Catalysts can degrade over time or be poisoned by impurities in the reaction mixture, leading to reduced activity.
Formation of Impurities

Issue: The reaction produces significant amounts of side products, complicating purification and reducing the yield.

Potential Cause Troubleshooting Steps Scientific Rationale
Side Reactions of the Amino Group Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before proceeding with reactions that are incompatible with a primary amine.The nucleophilic amino group can participate in undesired side reactions, such as acylation or alkylation, if not protected.
Side Reactions of the Hydroxyl Group Protect the hydroxyl group as an ether or silyl ether if it interferes with the desired transformation.The hydroxyl group can also be reactive under certain conditions, leading to byproducts.
Over-oxidation If performing an oxidation of the alcohol, use a mild and selective oxidizing agent (e.g., PCC, DMP) to avoid over-oxidation to the carboxylic acid.Strong oxidizing agents can be difficult to control and may lead to the formation of multiple oxidation products.
Racemization Avoid harsh acidic or basic conditions and elevated temperatures, which can lead to racemization at the chiral center.[3]The stereochemical integrity of the chiral center is crucial. Conditions that can lead to the formation of a planar intermediate (e.g., an imine) can cause racemization.
Difficult Product Purification

Issue: The desired product is difficult to isolate from the reaction mixture or unreacted starting materials.

Potential Cause Troubleshooting Steps Scientific Rationale
Product is Water-Soluble If the product is soluble in water, use a continuous liquid-liquid extraction method or saturate the aqueous phase with a salt (salting out) to improve extraction efficiency into an organic solvent.Highly polar products may have significant solubility in the aqueous phase during workup, leading to low recovery.
Co-elution during Chromatography Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if co-elution persists.The polarity of the product and impurities may be very similar, making separation by chromatography challenging.
Product is an Oil If the product "oils out" instead of crystallizing, try trituration with a non-polar solvent or re-dissolving in a minimal amount of a good solvent and adding an anti-solvent to induce precipitation.[5]The inability to form a stable crystal lattice can result in the formation of an oil. Changing the solvent system can promote crystallization.

III. Experimental Protocols & Workflows

Protocol 1: General Procedure for N-Acylation

This protocol describes a typical procedure for the acylation of the amino group.

  • Dissolution: Dissolve (R)-Amino(4-ethoxyphenyl)methanol HCl (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Low Yield in N-Acylation

N-Acylation Troubleshooting start Low Yield in N-Acylation check_dissolution Is the starting material fully dissolved? start->check_dissolution check_base Is the stoichiometry of the base correct? check_dissolution->check_base Yes solution_dissolution Improve dissolution: - Use a more polar solvent - Gentle heating/sonication check_dissolution->solution_dissolution No check_acylating_agent Is the acylating agent fresh and reactive? check_base->check_acylating_agent Yes solution_base Adjust base stoichiometry: - Use at least 2 equivalents of base check_base->solution_base No check_temperature Was the reaction performed at the optimal temperature? check_acylating_agent->check_temperature Yes solution_acylating_agent Use fresh acylating agent - Consider a more reactive agent (e.g., anhydride) check_acylating_agent->solution_acylating_agent No solution_temperature Optimize temperature: - Try running the reaction at 0°C to room temperature check_temperature->solution_temperature No end Yield Improved check_temperature->end Yes solution_dissolution->end solution_base->end solution_acylating_agent->end solution_temperature->end

Caption: A decision tree for troubleshooting low yields in N-acylation reactions.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

Maintaining the enantiomeric purity of (R)-Amino(4-ethoxyphenyl)methanol HCl and its derivatives is critical.

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of amines, such as a polysaccharide-based or cyclofructan-based column.[6]

  • Mobile Phase: A typical mobile phase for normal phase chromatography would be a mixture of heptane/isopropanol with a small amount of an amine additive like diethylamine to improve peak shape. For reverse phase, a buffered aqueous-organic mobile phase is used.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.

  • Method Validation: It is important to validate the analytical method to ensure accurate quantification of the enantiomers.[7]

Troubleshooting Chiral HPLC Separations

Chiral HPLC Troubleshooting start Poor Chiral Separation check_column Is the chiral column appropriate for this compound? start->check_column check_mobile_phase Is the mobile phase composition optimized? check_column->check_mobile_phase Yes solution_column Select a different chiral stationary phase. check_column->solution_column No check_peak_shape Are the peaks broad or tailing? check_mobile_phase->check_peak_shape Yes solution_mobile_phase Adjust mobile phase polarity and/or additive concentration. check_mobile_phase->solution_mobile_phase No check_resolution Is the resolution between peaks less than 1.5? check_peak_shape->check_resolution No solution_peak_shape Add an amine modifier (e.g., DEA) to the mobile phase. check_peak_shape->solution_peak_shape Yes solution_resolution Optimize flow rate and temperature. check_resolution->solution_resolution Yes end Separation Improved check_resolution->end No solution_column->end solution_mobile_phase->end solution_peak_shape->end solution_resolution->end

Caption: A workflow for troubleshooting poor chiral HPLC separations.

IV. References

  • BenchChem. (n.d.). Troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Chiral Integrity of 2-Ethyloxolan-3-amine. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for (2-Amino-4-methoxyphenyl)methanol in Pharmaceutical Synthesis. Retrieved from

  • Google Patents. (n.d.). KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol. Retrieved from

  • BLDpharm. (n.d.). 221697-18-3|(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride. Retrieved from

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from

  • Sigma-Aldrich. (n.d.). (4-Aminophenyl)-methanol hydrochloride | 170926-25-7. Retrieved from

  • PubChem. (n.d.). 2-Amino-4'-methoxyacetophenone hydrochloride | C9H12ClNO2 | CID 12487188. Retrieved from

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from

  • PMC - NIH. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Retrieved from

  • Organic Syntheses Procedure. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from

  • IJCPA. (2014, August 9). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. Retrieved from

  • Guidechem. (n.d.). 2-AMINO-4-METHOXYBENZYL ALCOHOL 187731-65-3 wiki. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid Solutions. Retrieved from

  • Save My Exams. (2025, January 19). Amino acids (OCR A Level Chemistry A): Revision Note. Retrieved from

  • PubChem. (n.d.). (2-Amino-4-methoxyphenyl)methanol | C8H11O2 | CID 45090899. Retrieved from

  • Save My Exams. (n.d.). Reactions of amino acids | OCR A-Level Chemistry. Retrieved from

Sources

Optimization

Technical Support Center: Purification of Crude (R)-Amino(4-ethoxyphenyl)methanol HCl

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex chiral intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex chiral intermediates. The purification of (R)-Amino(4-ethoxyphenyl)methanol hydrochloride presents a unique set of physicochemical challenges.

This compound is amphiphilic: it possesses a highly polar, hydrogen-bonding amino alcohol hydrochloride core juxtaposed against a lipophilic 4-ethoxyphenyl moiety. This structural dichotomy often leads to frustrating purification bottlenecks, most notably liquid-liquid phase separation (LLPS)—commonly referred to as "oiling out"—and the entrapment of chiral or chemical impurities within the amorphous matrix.

This guide provides field-proven, causality-driven troubleshooting strategies to help you isolate a highly pure, crystalline product.

Part 1: Troubleshooting Guide & FAQs

Q1: My crude (R)-Amino(4-ethoxyphenyl)methanol HCl is "oiling out" during crystallization instead of forming a solid. How do I induce true nucleation?

The Causality: "Oiling out" occurs when the supersaturation trajectory of your cooling or antisolvent crystallization crosses the liquid-liquid phase separation (binodal) curve before it crosses the solid-liquid solubility (liquidus) curve [1][2]. Because the amino and hydroxyl groups form extensive intermolecular hydrogen bonds, the compound tends to self-associate into a solute-rich liquid phase rather than organizing into a rigid crystal lattice. The Solution: You must alter the thermodynamic phase boundaries. Do not use Methanol/Water or Methanol/Ethyl Acetate, as methanol is too strong a hydrogen-bond donor/acceptor, requiring excessive antisolvent that forces the system into LLPS. Instead, switch to an Isopropanol (IPA) / Methyl tert-butyl ether (MTBE) system. IPA provides moderate solvation, allowing you to cross the nucleation threshold before reaching the oiling-out boundary. Implementing a slow cooling ramp and introducing seed crystals at the metastable zone limit is critical [2].

Q2: The enantiomeric excess (ee) of my crude salt is only 85%. How can I upgrade the optical purity without resorting to preparative chromatography?

The Causality: During upstream asymmetric synthesis, trace racemization can occur. Because (R)-Amino(4-ethoxyphenyl)methanol HCl often crystallizes as a racemic compound rather than a conglomerate, simple recrystallization may not significantly upgrade the ee. The Solution: You must break the symmetry by forming a pair of diastereomers. Free-base the crude hydrochloride salt and react it with a chiral resolving agent such as L-(+)-Tartaric Acid [3]. The resulting diastereomeric salts will have vastly different solubility profiles, allowing the desired (R)-amino alcohol L-tartrate to preferentially crystallize [4]. Once isolated, the salt is free-based and re-acidified with HCl to yield the optically pure intermediate.

Q3: My isolated salt has a persistent yellow/brown tint. How do I remove these color bodies?

The Causality: Discoloration in electron-rich ethoxyphenyl derivatives is typically caused by trace oxidative degradation of the aromatic ring or the entrapment of residual transition metal catalysts (e.g., Ruthenium or Rhodium from asymmetric transfer hydrogenation steps) within the polar crystal lattice. The Solution: Before crystallization, dissolve the crude salt in methanol and treat it with activated carbon (e.g., Darco KB-G) to adsorb organic color bodies. If transition metals are suspected, add a functionalized silica metal scavenger (such as SiliaMetS Thiol) to the hot solution, stir for 2 hours, and filter through a pad of Celite.

Q4: NMR analysis shows trapped solvent (e.g., ethyl acetate) even after extended high-vacuum drying. Why is this happening?

The Causality: The hydrochloride salt forms a rigid hydrogen-bond network that can physically trap moderately polar solvents within the interstitial spaces of the crystal lattice. Vacuum drying alone often fails because the activation energy required for the solvent to diffuse through the solid matrix is too high. The Solution: Perform a solvent-slurry wash. Suspend the dried, milled powder in a non-solvating, non-polar antisolvent like heptane and heat to 50 °C for 2 hours. The heptane acts as a thermodynamic sink, displacing the trapped polar solvent without dissolving the API intermediate.

Part 2: Data Presentation

The table below summarizes the causality and outcomes of various solvent systems evaluated for the crystallization of this specific amino alcohol hydrochloride.

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC)Observation / Causality
Methanol / Ethyl Acetate1 : 445%92%Failure: Severe oiling out. Methanol solvency is too high; forcing precipitation with EtOAc crosses the LLPS boundary.
Ethanol / Toluene1 : 368%95%Sub-optimal: Sticky, amorphous solid. Toluene traps aromatic impurities via

stacking.
Isopropanol / MTBE 1 : 5 88% >99% Optimal: Free-flowing white crystals. IPA provides moderate H-bonding; MTBE induces sharp nucleation without LLPS.
Water / Acetone1 : 1030%88%Failure: High solubility in water prevents efficient recovery; acetone causes product degradation over time.

Part 3: Experimental Protocols

These protocols are designed as self-validating systems. If the visual cues (e.g., transition from clear to cloudy) do not occur as described, the system has deviated, and the troubleshooting steps above must be applied.

Protocol A: Optimized Anti-Solvent Crystallization (IPA/MTBE)

Purpose: To purify the crude HCl salt and prevent liquid-liquid phase separation.

  • Dissolution: Suspend 10.0 g of crude (R)-Amino(4-ethoxyphenyl)methanol HCl in 30 mL of anhydrous Isopropanol (IPA) in a 250 mL round-bottom flask.

  • Heating: Heat the suspension to 70 °C under gentle stirring until complete dissolution is achieved. (If the solution is discolored, apply the activated carbon treatment described in Q3 here, then filter hot).

  • Antisolvent Addition: Maintain the temperature at 70 °C. Slowly add 100 mL of warm (50 °C) Methyl tert-butyl ether (MTBE) dropwise via an addition funnel over 30 minutes.

  • Seeding (Critical Step): Once the solution becomes faintly opalescent (the metastable zone), halt MTBE addition and add 50 mg of pure crystalline (R)-Amino(4-ethoxyphenyl)methanol HCl. Stir for 15 minutes to allow the seed bed to establish.

  • Completion: Add the remaining 50 mL of MTBE dropwise.

  • Cooling & Isolation: Cool the slurry to 20 °C at a rate of 10 °C/hour. Filter the resulting white crystalline solid through a Buchner funnel, wash with 20 mL of cold MTBE, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Purpose: To upgrade the enantiomeric excess of a highly racemized batch.

  • Free-Basing: Dissolve 10.0 g of the crude HCl salt in 50 mL of DI water. Adjust the pH to 10 using 2M NaOH. Extract the free amino alcohol with Dichloromethane (3 x 50 mL). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to yield a pale oil.

  • Salt Formation: Dissolve the free base oil in 50 mL of boiling methanol. In a separate flask, dissolve 1.0 equivalent of L-(+)-Tartaric Acid in 50 mL of boiling methanol.

  • Combination: Pour the tartaric acid solution into the amino alcohol solution. Boil for 5 minutes, then allow to cool slowly to room temperature undisturbed. The (R)-amino alcohol L-tartrate salt will preferentially crystallize.

  • Re-salting: Filter the tartrate crystals. Suspend them in water, basify to pH 10 with NaOH, and extract with Dichloromethane. Concentrate the organic layer, dissolve the residue in IPA, and bubble dry HCl gas (or add 4M HCl in dioxane) until pH 2 is reached to precipitate the enantiomerically pure (R)-Amino(4-ethoxyphenyl)methanol HCl.

Part 4: Mandatory Visualization

PurificationWorkflow Start Crude (R)-Amino(4-ethoxyphenyl) methanol HCl CheckPurity Assess Purity & ee Start->CheckPurity LowEE Low ee (<95%) CheckPurity->LowEE Chiral HPLC OilingOut Oiling Out / Amorphous CheckPurity->OilingOut Visual/DSC Discolored Discolored (Yellow/Brown) CheckPurity->Discolored Visual Reso Chiral Resolution (Diastereomeric Salt) LowEE->Reso Cryst Solvent/Antisolvent Crystallization (IPA/MTBE) OilingOut->Cryst Carbon Activated Carbon / Metal Scavengers Discolored->Carbon Reso->Cryst Pure Pure Crystalline API Intermediate (>99% ee, >98% Purity) Cryst->Pure Carbon->Cryst

Decision tree for troubleshooting the purification of (R)-Amino(4-ethoxyphenyl)methanol HCl.

References

  • Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. Available at:[Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Protocol for Removal of (R)-Amino(4-ethoxyphenyl)methanol HCl as a Chiral Auxiliary

Welcome to the Technical Support Center. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective removal of the chiral auxiliary, (R)-Amino(4-ethoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the effective removal of the chiral auxiliary, (R)-Amino(4-ethoxyphenyl)methanol HCl. This document is designed to provide not only step-by-step protocols but also the underlying scientific principles and troubleshooting strategies to ensure successful and efficient cleavage of this auxiliary in your synthetic workflow.

Introduction to (R)-Amino(4-ethoxyphenyl)methanol as a Chiral Auxiliary

(R)-Amino(4-ethoxyphenyl)methanol is an amino alcohol-based chiral auxiliary. Such auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single enantiomer of the desired product. The auxiliary is then removed in a later step. The selection of the cleavage method is critical and depends on the stability of the desired product and the nature of the linkage between the auxiliary and the substrate.

The most common way this auxiliary is attached is through an amide bond, forming an N-acyl derivative. Therefore, the removal protocols will focus on the cleavage of this amide bond to liberate the desired chiral carboxylic acid, alcohol, or other functional group, and to recover the chiral auxiliary.

Core Removal Methodologies

There are three primary strategies for the removal of amino alcohol-based chiral auxiliaries:

  • Hydrolytic Cleavage (Saponification): This method employs basic or acidic conditions to hydrolyze the amide bond, yielding the corresponding carboxylic acid.

  • Reductive Cleavage: This approach utilizes reducing agents to convert the amide into a primary alcohol.

  • Oxidative Cleavage: In specific cases, oxidative methods can be employed to cleave the auxiliary.

The choice of method is dictated by the desired functionality in the final product and the compatibility of the substrate with the reaction conditions.

Experimental Protocols

Protocol 1: Basic Hydrolytic Cleavage to Yield a Carboxylic Acid

This is often the most common and cost-effective method for cleaving N-acyl auxiliaries.

Underlying Principle: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. The resulting tetrahedral intermediate collapses, breaking the C-N bond and releasing the deprotonated carboxylic acid and the free amino alcohol auxiliary.

Materials:

  • N-acyl derivative of (R)-Amino(4-ethoxyphenyl)methanol

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-acyl substrate in a mixture of THF (or dioxane) and water (typically a 3:1 to 1:1 v/v ratio).

  • Addition of Base: Add a significant excess (5-10 equivalents) of a hydroxide base (e.g., LiOH·H₂O or NaOH).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench any excess base by acidifying the mixture with 1 M HCl to a pH of ~2-3.[1]

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the organic phase under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by column chromatography or recrystallization. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Diagram of Hydrolytic Cleavage Workflow:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start N-Acyl Substrate in THF/Water AddBase Add LiOH or NaOH (5-10 eq.) Start->AddBase 1 Reflux Heat to Reflux (Monitor by TLC/LC-MS) AddBase->Reflux 2 Cool Cool to RT Reflux->Cool 3 Acidify Acidify with 1M HCl Cool->Acidify 4a Extract Extract with Organic Solvent Acidify->Extract 4b Dry Dry and Concentrate Extract->Dry 4c Purify Column Chromatography or Recrystallization Dry->Purify 5 End End Purify->End Final Product (Carboxylic Acid)

Caption: Workflow for Basic Hydrolytic Cleavage.

Protocol 2: Reductive Cleavage to Yield a Primary Alcohol

This method is ideal when the desired product is a primary alcohol.

Underlying Principle: A strong hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), attacks the amide carbonyl. Subsequent reduction leads to the formation of the primary alcohol and the free chiral auxiliary.

Materials:

  • N-acyl derivative of (R)-Amino(4-ethoxyphenyl)methanol

  • Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)[2][]

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve the N-acyl substrate in anhydrous THF.

  • Cooling: Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath.[1]

  • Addition of Reducing Agent: Slowly add a solution of the reducing agent (e.g., LiAlH₄ or NaBH₄ in THF) to the reaction mixture.[1]

  • Reaction: Allow the reaction to stir at the cooled temperature and then warm to room temperature. Monitor the reaction by TLC.

  • Quenching (Fieser Work-up for LiAlH₄):

    • Carefully and slowly add water dropwise.

    • Then, add 15% aqueous NaOH dropwise.

    • Finally, add more water.[1]

  • Work-up:

    • Filter the resulting salts and wash the filter cake with an organic solvent.

    • Dry the combined organic filtrates over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Purification: The crude product can be purified by column chromatography.

Quantitative Data for Common Reducing Agents:

Reducing AgentTypical EquivalentsSolventTemperatureWork-upProduct
LiAlH₄2-4Anhydrous THF0 °C to RTFieser Work-upAlcohol
NaBH₄3-5THF/Methanol0 °C to RTAcidic QuenchAlcohol

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete Hydrolytic Cleavage Steric Hindrance: The substrate is sterically bulky, slowing down the reaction.- Increase the reaction time and/or temperature.[4] - Use a more potent nucleophile, such as lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂.[4]
Insufficient Reagent: Not enough base was used to drive the reaction to completion.- Increase the equivalents of the hydroxide base.[1]
Low Yield of Desired Product Side Reactions: Harsh basic conditions may be causing decomposition of the product.- Use milder reaction conditions (lower temperature, shorter reaction time).[1] - Consider an alternative cleavage method, such as reductive cleavage.
Difficult Work-up: The product is hard to separate from the auxiliary or byproducts.- Optimize the pH during the extraction process. - Employ a different purification technique, such as preparative HPLC.
Racemization of the Product Epimerization: The chiral center in the product is susceptible to racemization under the reaction conditions.- Use milder cleavage conditions.[1] - Consider reductive cleavage to the alcohol followed by re-oxidation to the carboxylic acid under non-racemizing conditions.
Incomplete Reductive Cleavage Deactivated Reagent: The reducing agent has degraded due to exposure to moisture.- Use fresh, high-quality reagents and ensure anhydrous reaction conditions.[1]
Insufficient Reagent: Not enough reducing agent was used.- Increase the equivalents of the reducing agent.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose between hydrolytic and reductive cleavage?

A1: The choice depends on the desired final product. If you need the carboxylic acid, use hydrolytic cleavage. If the primary alcohol is the target, reductive cleavage is the appropriate method. Also, consider the stability of your molecule under basic or reducing conditions.

Q2: My hydrolytic cleavage is very slow. What can I do to speed it up?

A2: For slow hydrolytic cleavages, you can try increasing the reaction temperature to reflux.[1] Additionally, increasing the concentration of the hydroxide base can also accelerate the reaction.[1] If these measures are ineffective, consider switching to a more powerful nucleophile like LiOOH.[4]

Q3: How can I confirm that the chiral auxiliary has been completely removed?

A3: The most common methods are ¹H NMR and LC-MS. In the ¹H NMR spectrum, the characteristic signals of the (R)-Amino(4-ethoxyphenyl)methanol auxiliary (e.g., the aromatic protons and the ethoxy group signals) should be absent in the purified product. LC-MS can be used to confirm the mass of the desired product and the absence of the starting material.

Q4: Is it possible to recover and reuse the (R)-Amino(4-ethoxyphenyl)methanol auxiliary?

A4: Yes. After hydrolytic cleavage and acidification, the protonated amino alcohol auxiliary will remain in the aqueous layer. This layer can be basified (e.g., with NaOH) to deprotonate the ammonium salt, and the free amino alcohol can then be extracted with an organic solvent, purified, and reused.

Q5: What are some alternative methods for cleaving highly stable amide bonds?

A5: For particularly robust amides, more forcing conditions or alternative reagents may be necessary. This could include using stronger bases like potassium tert-butoxide, or exploring enzymatic cleavage methods which can offer high selectivity under mild conditions.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Efficiency of Chiral Auxiliary Removal.
  • BenchChem. (2025). Technical Support Center: Cleavage of Sterically Hindered Menthol-Derived Chiral Auxiliaries.
  • Cao, Y., & Yang, G. (2016). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(12), 139-143.
  • BenchChem. (2025). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess.
  • BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.

Sources

Optimization

Technical Support Center: Scaling Up (R)-Amino(4-ethoxyphenyl)methanol HCl Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up of delicate chiral intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the scale-up of delicate chiral intermediates. The compound (R)-Amino(4-ethoxyphenyl)methanol HCl presents a unique chemical engineering challenge: structurally, it is a chiral hemiaminal.

Unlike standard chiral amino alcohols, hemiaminals are inherently unstable in their free-base form. They are prone to rapid dehydration into imines or complete hydrolysis back to their parent aldehyde and amine [1]. Scaling up this molecule requires moving beyond basic synthesis into strict thermodynamic control, anhydrous processing, and precise crystallization engineering.

This guide is designed to troubleshoot the most common failure modes encountered during pilot-scale production, explaining the fundamental causality behind each issue and providing field-proven, self-validating solutions.

Part 1: Reaction Engineering & Chiral Control

Q1: Why does our enantiomeric excess (ee) drop significantly when moving from a 10 g to a 1 kg scale? Causality: The loss of chirality in hemiaminals is rarely due to direct stereocenter inversion. Instead, it is caused by a reversible dehydration pathway. As heat transfer efficiency decreases in larger reactors, localized "hot spots" occur. Above 0°C, the hemiaminal free base transiently dehydrates to an achiral imine intermediate. Upon rehydration, the stereocenter is re-established as a racemic mixture. Solution: Maintain strict cryogenic conditions (<-10°C) during the reaction phase. Immediately quench the reaction by forming the hydrochloride salt. Protonating the amine locks the carbon-nitrogen bond, neutralizing the lone pair that would otherwise drive the expulsion of the hydroxyl group [2].

Q2: We are detecting high levels of 4-ethoxybenzaldehyde in our final API. How do we prevent this degradation? Causality: Hemiaminals exist in a delicate thermodynamic equilibrium with their constituent aldehyde and amine. According to Le Chatelier's Principle, the presence of even trace amounts of water during the workup drives the equilibrium toward hydrolysis. Solution: Transition to a strictly anhydrous downstream process. Completely eliminate aqueous washes. Use anhydrous solvents (e.g., dry MTBE, absolute ethanol) and utilize anhydrous HCl gas or HCl in isopropanol for salt formation rather than aqueous hydrochloric acid [3].

G A (R)-Hemiaminal HCl (Stable Salt) B (R)-Hemiaminal (Free Base) A->B Base / H2O C Imine Intermediate (Achiral) B->C -H2O (Heat) C->B Racemization (Loss of ee) D 4-Ethoxybenzaldehyde + Ammonia C->D +H2O (Hydrolysis)

Thermodynamic equilibrium pathways of hemiaminals leading to racemization and degradation.

Part 2: Downstream Processing & Salt Isolation

Q3: During salt formation, the hydrochloride salt precipitates as a sticky gum instead of a filterable crystalline solid. How can we fix this? Causality: "Oiling out" or gum formation occurs when the supersaturation level is too high, or when polar impurities (like unreacted aldehyde or ambient moisture) disrupt the crystal lattice. Hemiaminal HCl salts are highly hygroscopic and prone to polymorphism. Solution: Implement a controlled anti-solvent crystallization strategy rather than a rapid crash-cool. Dissolve the crude product in a minimal amount of absolute ethanol, seed the reactor, and slowly dose in a non-polar anti-solvent (like anhydrous MTBE).

Q4: What are the optimal drying conditions to prevent thermal degradation? Causality: Standard tray drying at 40–50°C provides enough activation energy for the solid-state dehydration of the hemiaminal HCl salt into the corresponding imine hydrochloride. Solution: Use an agitated nutsche filter dryer (ANFD) or a conical vacuum dryer at ambient temperature (20–25°C) with a continuous dry nitrogen sweep. This removes residual solvents via mass transfer rather than thermal stress.

Workflow N1 Reaction Anhydrous <-10°C N2 In-situ HCl Gas Protonation N1->N2 N3 Anti-Solvent Crystallization N2->N3 N4 Filtration & Vacuum Drying N3->N4

Optimized downstream processing workflow for isolating stable hemiaminal hydrochloride salts.

Part 3: Analytical Troubleshooting

Q5: Our HPLC analysis shows multiple peaks indicating degradation, but our solid-state NMR confirms high purity. Which is correct? Causality: The compound is degrading during the analysis. Standard reversed-phase HPLC uses aqueous mobile phases (often modified with TFA or formic acid), which rapidly hydrolyzes the hemiaminal while it is on the column. Solution: Trust the solid-state NMR for bulk purity. For chromatographic assay and chiral purity, switch to Supercritical Fluid Chromatography (SFC) using CO₂ and an alcohol modifier, or chemically derivatize the hemiaminal prior to HPLC analysis to permanently lock the structure.

Quantitative Data Summaries

Table 1: Process Parameters & Thermodynamic Stability Impacts
ParameterConditionResulting Stability / PurityCausality
Temperature > 40°C (Drying)High Imine Formation (<90% ee)Thermal dehydration of the hemiaminal core.
Solvent Aqueous HClHigh Aldehyde Formation (<80% purity)Water drives the Le Chatelier hydrolysis equilibrium.
Solvent Anhydrous HCl in IPAStable Salt (>99% purity)Immediate protonation locks the C-N bond.
Crystallization Rapid Crash CoolingGum formation / Oiling outAmorphous precipitation traps solvent and impurities.

Experimental Protocols

Protocol: Self-Validating Anhydrous Hydrochloride Salt Formation

This protocol ensures the stable isolation of (R)-Amino(4-ethoxyphenyl)methanol HCl while preventing racemization and hydrolysis.

Step 1: Anhydrous Dissolution

  • Transfer the crude (R)-Amino(4-ethoxyphenyl)methanol free base to a jacketed reactor flushed with dry nitrogen.

  • Dissolve in 5 volumes of absolute, anhydrous ethanol.

  • Cool the reactor to 0°C to -5°C.

Step 2: Acidification & Protonation

  • Slowly dose 1.1 equivalents of anhydrous HCl (2M in isopropanol) via an addition funnel, maintaining the internal temperature below 5°C.

  • Self-Validation Check: Pull a 1 mL aliquot, dilute in 1 mL anhydrous ethanol, and check the pH with a dry indicator strip. The pH must be ≤ 2.0. If the pH is > 2.0, the amine is not fully protonated, leaving the compound vulnerable to imine formation. Re-dose HCl until the target pH is achieved.

Step 3: Anti-Solvent Crystallization

  • Add 0.5% (w/w) of pure (R)-Amino(4-ethoxyphenyl)methanol HCl seed crystals.

  • Over a period of 3 hours, linearly dose 10 volumes of anhydrous MTBE (anti-solvent) while maintaining agitation at 150 RPM.

  • Self-Validation Check: Sample the supernatant and analyze via offline SFC. The crystallization is complete when the supernatant concentration drops below 5 mg/mL.

Step 4: Isolation and Drying

  • Filter the resulting slurry under a dry nitrogen atmosphere (avoid pulling ambient air through the cake, as the salt is hygroscopic).

  • Wash the cake with 2 volumes of cold (0°C) MTBE.

  • Dry under high vacuum (<50 mbar) at 20–25°C for 12 hours.

References

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals, MDPI,[Link]

  • Coordination Chemistry of Potentially S,N,Npy-Tridentate Thiosemicarbazones with the {Re(CO)3}+ Fragment and Formation of Hemiaminal Derivatives, ACS Publications,[Link]

Troubleshooting

resolving impurities in (R)-Amino(4-ethoxyphenyl)methanol hcl samples

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of enantiomeric and chemical purity in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of enantiomeric and chemical purity in drug development. This guide is designed to provide you, our fellow researchers and scientists, with practical, in-depth solutions for identifying, troubleshooting, and resolving impurities in your (R)-Amino(4-ethoxyphenyl)methanol HCl samples. We will move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your laboratory work.

Part I: The Impurity Profile - Identification & Characterization

This section addresses the foundational questions of impurity analysis: what are the likely impurities, and how can they be detected and identified?

Q1: What are the most common types of impurities I might encounter in my (R)-Amino(4-ethoxyphenyl)methanol HCl sample?

The impurity profile of a chiral amino alcohol like (R)-Amino(4-ethoxyphenyl)methanol HCl is a direct reflection of its synthetic route, handling, and storage conditions. Impurities can be broadly categorized to help guide your investigation.[1]

  • Process-Related Impurities: These are introduced during synthesis.

    • Starting Materials: Unreacted precursors such as 4-ethoxybenzaldehyde or the amine source can carry through the process. Evaluating the purity of your starting materials is a crucial first step in any impurity investigation.[2]

    • Intermediates: Incomplete reactions can leave key synthetic intermediates in the final product. For example, in a synthesis involving the reduction of an α-amino ketone, the ketone itself could be a potential impurity.[3]

    • By-products: Side reactions are common in complex organic syntheses. For amino alcohols, by-products like 1,2-diols or 1,2-diamines can arise from competing reaction pathways.[4]

  • Enantiomeric Impurity:

    • (S)-Amino(4-ethoxyphenyl)methanol: The opposite enantiomer is often the most critical impurity from a pharmacological and regulatory perspective. Its presence is typically due to incomplete stereoselectivity in the asymmetric synthesis or racemization under certain conditions.[5]

  • Degradation Products: These form during storage or handling due to exposure to environmental factors.

    • Oxidative Degradants: The amino and alcohol functional groups can be susceptible to oxidation. Exposure to air and light can lead to the formation of corresponding aldehydes, ketones, or other oxidative products.[6]

    • Dehydration/Deamination Products: Under certain mass spectrometry conditions or thermal stress, amino alcohols can undergo competitive dehydration and deamination.[7]

Q2: My primary concern is the enantiomeric purity. How can I resolve and quantify the (S)-enantiomer?

Resolving and quantifying the undesired (S)-enantiomer requires a stability-indicating chiral chromatography method, most commonly High-Performance Liquid Chromatography (HPLC).[8] The key to a successful separation lies in selecting the right Chiral Stationary Phase (CSP) and mobile phase combination.[9]

The Causality of Chiral Recognition: Chiral recognition in HPLC is based on the principle of forming transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. For a separation to occur, there must be a sufficient difference in the stability of these two diastereomeric complexes, which is governed by at least three points of interaction (e.g., hydrogen bonding, π-π stacking, steric hindrance).[10]

Recommended Starting Point for Method Development:

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and often provide excellent separation for a wide range of chiral compounds, including amino alcohols.[11]

ParameterNormal Phase (Recommended Start)Reversed Phase (Alternative)
CSP Amylose or Cellulose-based (e.g., Chiralpak® IA, IC)Amylose or Cellulose-based (e.g., Chiralpak® IA, IC)
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Acetonitrile / Water with buffer (e.g., 0.1% TFA)
Additive 0.1% Diethylamine (DEA)Not typically required, but buffer choice is critical.
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV (e.g., 230 nm or 254 nm)UV (e.g., 230 nm or 254 nm)

Why the Additive? In normal-phase chromatography, the basic amine functional group in your analyte can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to severe peak tailing. A small amount of a basic additive like DEA competes for these active sites, resulting in improved peak symmetry.[9]

Q3: I have an unidentifiable peak in my chromatogram. What is the general workflow for impurity identification?

Identifying an unknown impurity is a systematic process of gathering structural information. The modern approach relies on a combination of hyphenated techniques and spectroscopic analysis.[1][12] The goal is to determine the mass of the impurity and then piece together its structure through fragmentation and NMR.

Logical Workflow for Impurity Identification

G cluster_0 A Sample with Unknown Impurity B LC-MS Analysis (e.g., Q-TOF, Orbitrap) A->B Analyze C Obtain Accurate Mass & Molecular Formula B->C Determine D Propose Putative Structures (MS/MS Fragmentation) C->D Interpret E Isolate Impurity (Preparative HPLC/SFC) D->E Isolate for Confirmation H Final Identification & Quantification D->H If structure is obvious & standard is available F Structural Elucidation (1D/2D NMR, HRMS) E->F Analyze Isolate G Confirm Structure (Orthogonal Synthesis) F->G Verify G->H Confirm

Caption: General workflow for the identification of unknown impurities.

Step-by-Step Explanation:

  • LC-MS Analysis: The first step is to use a high-resolution mass spectrometer (HRMS) coupled with liquid chromatography. This provides the accurate mass of the impurity, from which a molecular formula can be proposed.[13][14]

  • MS/MS Fragmentation: By inducing fragmentation of the impurity ion within the mass spectrometer, you can obtain structural clues about its constituent parts.

  • Isolation: To gain unambiguous structural information, the impurity must be isolated in sufficient quantity and purity for NMR analysis. Preparative HPLC is the most common technique for this.[2]

  • Structural Elucidation: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed on the isolated sample to map the complete chemical structure.[1]

  • Confirmation: The proposed structure is often confirmed by synthesizing the compound through an independent chemical route and demonstrating that its analytical properties (retention time, mass spectrum, NMR) match the isolated impurity.[2]

Part II: Troubleshooting & Resolution Strategies

This section focuses on practical solutions to common experimental challenges and outlines strategies for ensuring the long-term stability and purity of your compound.

Q4: My HPLC analysis shows poor resolution or peak shape. How can I troubleshoot my method?

Poor chromatography can mask impurities and lead to inaccurate quantification. Most issues can be traced back to the mobile phase, the column, or the sample itself.[15]

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions (e.g., analyte with silica).- Column overload.- Column degradation.- Mobile Phase: Add a competitive agent (e.g., 0.1% DEA for bases in NP, 0.1% TFA for acids in RP). Adjust pH.- Sample: Reduce injection concentration/volume.- Hardware: Replace column or use a guard column.
Poor Resolution - Inappropriate mobile phase strength.- Incorrect column chemistry.- Low column efficiency.- Mobile Phase: Optimize the organic modifier percentage. For complex mixtures, switch from isocratic to gradient elution.- Hardware: Try a different CSP or a column with a smaller particle size for higher efficiency.
Shifting Retention Times - Mobile phase composition drift.- Temperature fluctuations.- Column equilibration issues.- Mobile Phase: Prepare fresh mobile phase daily. Use a degasser.- Hardware: Use a column oven to maintain constant temperature.- Method: Ensure the column is fully equilibrated before starting the sequence (10-20 column volumes).
Baseline Noise - Contaminated or old solvents.- Dissolved gas in the mobile phase.- Detector lamp issue.- Mobile Phase: Use high-purity, filtered solvents.[15]- Hardware: Degas the mobile phase. Check detector lamp energy and lifetime.
Q5: How can I investigate the stability of my compound and predict potential degradation products?

Forced degradation (or stress testing) is a systematic way to probe the intrinsic stability of a drug substance.[16] By subjecting the compound to harsh conditions, you can accelerate the formation of degradation products that might appear over a long storage period. This is essential for developing a truly "stability-indicating" analytical method—one that can separate the parent compound from all potential degradants.[17]

The Rationale of Stress Testing: As mandated by regulatory bodies like the ICH, forced degradation studies help to establish degradation pathways, understand the chemical behavior of the molecule, and ensure analytical methods are specific.[16] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradants for detection without destroying the molecule completely.[17]

See Protocol 3 for a detailed experimental methodology. Typical stress conditions include:

  • Acidic Hydrolysis (e.g., 0.1 M HCl)

  • Basic Hydrolysis (e.g., 0.1 M NaOH)

  • Oxidation (e.g., 3% H₂O₂)

  • Thermal Stress (e.g., 60-80°C)

  • Photolytic Stress (exposure to UV/Vis light)

Q6: What are the common strategies for removing identified impurities from my sample?

Once an impurity is identified, its removal depends on its chemical and physical properties relative to the desired (R)-Amino(4-ethoxyphenyl)methanol HCl.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid crystalline compound. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurity remains in solution.[1]

  • Chromatographic Purification: For impurities that are difficult to remove by crystallization, column chromatography (either standard silica gel or preparative HPLC) can be used. This is particularly useful for removing by-products with similar polarity.[1]

  • pH Adjustment & Extraction: If the impurity has a significantly different pKa from your amino alcohol, it may be possible to selectively ionize and remove it through liquid-liquid extraction at a specific pH.

Part III: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always operate within your institution's safety guidelines and use appropriate personal protective equipment.

Protocol 1: Chiral HPLC Method for Enantiomeric Purity

This protocol describes a robust normal-phase HPLC method for separating the (R) and (S) enantiomers of Amino(4-ethoxyphenyl)methanol.

A. Materials & Equipment

  • Analyte: (R)-Amino(4-ethoxyphenyl)methanol HCl sample

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA)

  • Equipment: HPLC system with UV detector, Chiralpak® IC column (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm

B. Chromatographic Conditions

  • Mobile Phase: n-Hexane / IPA / DEA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL.

C. Procedure

  • Prepare the mobile phase, filter through a 0.45 µm membrane, and degas thoroughly.

  • Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a racemic standard (if available) to confirm the identity and resolution of the two enantiomer peaks.

  • Inject the (R)-Amino(4-ethoxyphenyl)methanol HCl sample.

  • Integrate the peak areas for the (R) and (S) enantiomers.

  • Calculate the enantiomeric purity (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Protocol 2: Generic Reverse-Phase HPLC for Achiral Impurity Profiling

This protocol provides a starting point for a gradient reverse-phase HPLC method to detect process-related and degradation impurities.

A. Materials & Equipment

  • Analyte: (R)-Amino(4-ethoxyphenyl)methanol HCl sample

  • Solvents: HPLC-grade Acetonitrile (ACN) and water, Trifluoroacetic Acid (TFA)

  • Equipment: HPLC system with UV detector, C18 column (e.g., 150 x 4.6 mm, 5 µm)

B. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Sample Preparation: Dissolve sample in 50:50 Water:ACN to a concentration of ~1.0 mg/mL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

C. Procedure

  • Prepare mobile phases, filter, and degas.

  • Equilibrate the C18 column with the initial mobile phase conditions (95% A) for at least 15 minutes.

  • Inject a diluent blank to ensure a clean baseline.

  • Inject the sample and run the gradient program.

  • Analyze the chromatogram for any peaks other than the main (R)-Amino(4-ethoxyphenyl)methanol peak.

Protocol 3: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[18]

A. Materials & Reagents

  • Analyte: (R)-Amino(4-ethoxyphenyl)methanol HCl

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), Acetonitrile, Water

  • Equipment: Vials, heating block or oven, pH meter, HPLC system (as per Protocol 2)

B. Procedure

  • Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of the analyte in a 50:50 Water:Acetonitrile mixture.

  • Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a labeled vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acidic: 1 mL 0.1 M HCl. Heat at 60°C.

    • Basic: 1 mL 0.1 M NaOH. Keep at room temperature.

    • Oxidative: 1 mL 3% H₂O₂. Keep at room temperature.

    • Thermal: 1 mL Water. Heat at 80°C.

  • Time Points: At specified intervals (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralization:

    • For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.

    • For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized/stressed aliquots with mobile phase and analyze using the HPLC method from Protocol 2.

  • Evaluation: Compare the chromatograms from the stressed samples to the control sample. Look for the appearance of new peaks (degradants) and a decrease in the area of the main peak.

References

  • Kineticor. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link][17]

  • Antal, Í., & Guttman, A. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link][19]

  • Patel, A. K., et al. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research (IJSDR). [Link]

  • Schieberle, P., & Biemann, K. (1980). Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly. PubMed. [Link][20]

  • Ahmed, M. S., & Cooks, R. G. (n.d.). Competitive Dehydration and Deamination of a,@-Amino Alcohols and a,w-Amino Acids in the Gas Phase. The Ohio State University Chemistry Department. [Link][7]

  • BioPharm International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][21]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link][16]

  • International Journal of Pharmaceutical Sciences and Research. (2022, November 30). Forced Degradation – A Review. [Link][22]

  • Chen, C. C., & Lin, C. E. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, Oxford Academic. [Link][23]

  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. [Link][24]

  • Geng, L., & Ji, Y. (2002). Accurate Mass Determination of Amino Alcohols by Turboionspray/Time‐of‐Flight Mass Spectrometry. Chinese Journal of Chemistry, Wiley Online Library. [Link][13]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. [Link][1]

  • Hamase, K., et al. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. PubMed. [Link][25]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link][8]

  • Regalado, E. L., & Welch, C. J. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link][26]

  • Yu, J., et al. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. [Link][27]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link][10]

  • de Tejada, G. M., et al. (2015). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ACS Publications. [Link][28]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link][15]

  • Rahman, M. M., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link][29]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link][12]

  • SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions. [Link][14]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link][4]

  • ACS Publications. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link][30]

  • World Journal of Pharmaceutical Research. (n.d.). Synthesis and Characterization of Potential Impurities of Ziprasidone Hydrochloride. [Link][31]

  • Liu, R. Y., & Buchwald, S. L. (2016). Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. PMC. [Link][32]

  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Wiley Online Library. [Link][33]

  • University of Alberta. (2014, April 8). (4-methoxyphenyl)methanol. [Link][34]

  • ResearchGate. (n.d.). ¹H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. [Link][35]

  • Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. International Journal of Chemical and Pharmaceutical Analysis. [Link][5]

  • International Journal of Pharmaceutical Quality Assurance. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link][36]

  • PubMed. (n.d.). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link][6]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of (R)-Amino(4-ethoxyphenyl)methanol HCl Derivatives by NMR Spectroscopy

In the realm of pharmaceutical development and chemical synthesis, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of ensuring safety, efficac...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of pharmaceutical development and chemical synthesis, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of ensuring safety, efficacy, and reproducibility. For chiral molecules such as (R)-Amino(4-ethoxyphenyl)methanol HCl and its derivatives, where enantiomers can exhibit dramatically different physiological effects, unambiguous confirmation of the absolute stereochemistry and enantiomeric purity is of paramount importance.[1][2] This guide provides an in-depth, comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the complete structural elucidation of this class of compounds, with a particular focus on verifying the desired (R)-configuration.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Foundational Structural Elucidation: Beyond Simple Confirmation

Before tackling the complexities of stereochemistry, the fundamental covalent framework of the (R)-Amino(4-ethoxyphenyl)methanol HCl derivative must be unequivocally established. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular structure.

1D NMR: The First Look

¹H NMR Spectroscopy: Proton NMR is the initial and most informative experiment for structural analysis. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical (R)-Amino(4-ethoxyphenyl)methanol derivative, the ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methine proton adjacent to the amino and hydroxyl groups, and the exchangeable protons of the amine and hydroxyl groups.

¹³C NMR Spectroscopy: Carbon-13 NMR complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.[3] While standard ¹³C NMR spectra do not typically show coupling or provide quantitative information about the number of carbons, they are invaluable for confirming the carbon skeleton.[4] The chemical shifts of the aromatic carbons, the ethoxy carbons, and the methine carbon provide a distinct fingerprint of the molecule.

2D NMR: Connecting the Pieces

For more complex derivatives or to resolve any ambiguities from 1D spectra, 2D NMR techniques are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the correlation between the ethyl group's CH₂ and CH₃ protons would be clearly visible.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, especially around quaternary carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments are pivotal for determining the relative stereochemistry of a molecule by identifying protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[5][6][7][8] For rigid molecules, NOESY is often sufficient, while ROESY is preferred for medium-sized molecules where the NOE may be close to zero.[5][6] The intensity of the cross-peaks in a NOESY or ROESY spectrum has an inverse sixth power relationship with the internuclear distance, providing strong evidence for spatial proximity.[9]

The Crucial Step: Confirmation of Absolute Stereochemistry

While the aforementioned techniques confirm the connectivity and relative arrangement of atoms, they do not differentiate between enantiomers. To confirm the absolute (R)-configuration, specialized NMR methods are required that introduce a chiral environment, thereby converting the enantiomers into diastereomers with distinct NMR spectra.[10]

Comparison of Methods for Stereochemical Determination
MethodPrincipleAdvantagesDisadvantages
Chiral Derivatizing Agents (CDAs) Covalent reaction of the analyte with a chiral reagent to form diastereomers.[11]Robust and widely applicable. Can be used for both enantiomeric excess (ee) and absolute configuration determination.[1][12]Requires a chemical reaction, which may not be quantitative and could potentially lead to kinetic resolution. The derivatizing agent must be of high enantiomeric purity.
Chiral Solvating Agents (CSAs) Formation of transient, non-covalent diastereomeric complexes between the analyte and a chiral solvent or additive.[13][14]Non-destructive and requires minimal sample preparation.[13] The analyte can be recovered unchanged.The chemical shift differences are often small and can be sensitive to temperature, concentration, and solvent. May not be effective for all classes of compounds.
In-Depth Look: Mosher's Acid Analysis (A CDA Method)

One of the most reliable and widely used methods for determining the absolute configuration of chiral alcohols and amines is the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), commonly known as Mosher's acid.[12][15] The procedure involves the formation of diastereomeric esters or amides by reacting the chiral amine with both (R)- and (S)-MTPA.[1][16]

The Causality Behind the Method: The underlying principle of Mosher's method is that the resulting diastereomers adopt a preferred conformation where the bulky phenyl group of the MTPA moiety shields one side of the analyte molecule. This anisotropic effect causes protons on the shielded side to experience an upfield shift in the ¹H NMR spectrum, while protons on the unshielded side are shifted downfield. By comparing the chemical shifts of the two diastereomers (Δδ = δS - δR), the absolute configuration of the original stereocenter can be determined.[1][10]

Experimental Protocols

Protocol 1: General Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the (R)-Amino(4-ethoxyphenyl)methanol HCl derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum to establish proton-proton correlations.

    • Acquire an HSQC spectrum to assign protonated carbons.

    • Acquire an HMBC spectrum to identify long-range proton-carbon correlations.

    • Acquire a NOESY or ROESY spectrum to determine through-space proton proximities and confirm relative stereochemistry.

Protocol 2: Absolute Configuration Determination using Mosher's Acid
  • Preparation of (R)- and (S)-MTPA Amides:

    • In two separate, dry NMR tubes, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).

    • To one tube, add a slight molar excess of (R)-(-)-MTPA chloride. To the other, add a slight molar excess of (S)-(+)-MTPA chloride.

    • Add a small amount of a non-nucleophilic base (e.g., pyridine-d₅) to scavenge the HCl byproduct.

    • Allow the reactions to proceed to completion (typically 30-60 minutes at room temperature).

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amide derivatives.

  • Data Analysis:

    • Assign the proton signals in both spectra.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.

    • A consistent positive or negative sign for the Δδ values on one side of the molecule relative to the other allows for the assignment of the absolute configuration based on the established Mosher's method model.

Visualization of Experimental Workflow

G cluster_synthesis Diastereomer Formation cluster_nmr NMR Analysis cluster_analysis Data Interpretation Analyte (R)-Amine Analyte R_Amide (R)-Amide Diastereomer Analyte->R_Amide Reaction S_Amide (S)-Amide Diastereomer Analyte->S_Amide Reaction R_MTPA (R)-MTPA-Cl R_MTPA->R_Amide S_MTPA (S)-MTPA-Cl S_MTPA->S_Amide NMR_R ¹H NMR of (R)-Amide R_Amide->NMR_R NMR_S ¹H NMR of (S)-Amide S_Amide->NMR_S Compare Compare Spectra (Δδ = δS - δR) NMR_R->Compare NMR_S->Compare Config Assign Absolute Configuration Compare->Config

Figure 1: Workflow for absolute configuration determination using Mosher's method.

Conclusion

The structural confirmation of (R)-Amino(4-ethoxyphenyl)methanol HCl derivatives is a multi-faceted process that relies on a suite of NMR spectroscopic techniques. While 1D and 2D NMR methods are sufficient for elucidating the molecular framework and relative stereochemistry, the use of chiral derivatizing agents, such as Mosher's acid, is essential for the unambiguous determination of the absolute (R)-configuration. By following the systematic and comparative approach outlined in this guide, researchers can confidently validate the structure of their chiral molecules, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.).
  • Mosher's acid - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). Retrieved from [Link]

  • NOESY and ROESY. (2018, August 8). Retrieved from [Link]

  • NMR derivatization protocol for chiral recognition of racemic primary... - ResearchGate. (n.d.). Retrieved from [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters - ACS Publications. (2006, January 17). Retrieved from [Link]

  • NOESY and ROESY - UCSD SSPPS NMR Facility. (2015, April 7). Retrieved from [Link]

  • NMR Techniques for Enantiomeric Purity | PDF | Space | Chemical Compounds - Scribd. (n.d.). Retrieved from [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (2022, September 8). Retrieved from [Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) - IU NMR Facility. (n.d.). Retrieved from [Link]

  • Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems - Books. (n.d.). Retrieved from [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines | Organic Letters - ACS Publications. (2013, February 4). Retrieved from [Link]

  • Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines. | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. (n.d.). Retrieved from [Link]

  • Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved from [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity - Nanalysis. (2021, July 12). Retrieved from [Link]

  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Scilit. (n.d.). Retrieved from [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. (2017, June 25). Retrieved from [Link]

  • 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022, April 25). Retrieved from [Link]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent - MDPI. (2025, July 11). Retrieved from [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. (n.d.). Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy - YouTube. (2022, October 7). Retrieved from [Link]

Sources

Comparative

economic analysis of using (R)-Amino(4-ethoxyphenyl)methanol hcl in synthesis

An In-Depth Guide to the Economic Analysis of (R)-Amino(4-ethoxyphenyl)methanol HCl in Asymmetric Synthesis For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Chiral Amin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Economic Analysis of (R)-Amino(4-ethoxyphenyl)methanol HCl in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Amino Alcohols

Chiral 1,2- and 1,3-amino alcohols are foundational structural motifs in a multitude of blockbuster pharmaceuticals and complex natural products.[1][2] Their stereochemical configuration is often critical to biological activity, making the efficient, enantioselective synthesis of these compounds a key objective in modern drug development.[3] The selection of a specific chiral amino alcohol for a synthetic campaign is a decision with significant economic and logistical ramifications. It involves a trade-off between novelty, potential for improved performance, and the risks associated with developing new processes versus leveraging established, cost-effective alternatives.

This guide uses (R)-Amino(4-ethoxyphenyl)methanol HCl as a focal point to build a generally applicable framework for this critical decision-making process. While this specific molecule is not extensively documented in peer-reviewed literature, its structure allows us to explore synthetic strategies and economic considerations common to a wide class of valuable chiral intermediates.

Section 1: Synthetic Feasibility of (R)-Amino(4-ethoxyphenyl)methanol HCl

A primary determinant of economic viability is the existence of a scalable and efficient synthetic route. For a novel compound like (R)-Amino(4-ethoxyphenyl)methanol HCl, we must propose a plausible synthesis based on established, robust chemical transformations. The most direct and industrially favored approach for such a target is the asymmetric reduction of a prochiral α-amino ketone.[4]

This strategy is atom-economical and can achieve high enantioselectivity through the use of sophisticated chiral catalysts.[4] The logical workflow begins with readily available starting materials and proceeds through a catalyzed stereoselective reduction.

Proposed Synthetic Workflow

The synthesis would commence from 4-ethoxyacetophenone, which undergoes α-amination followed by a catalytic asymmetric transfer hydrogenation (ATH) to install the desired (R)-stereocenter. This method avoids harsh reagents and lengthy protection-deprotection sequences, making it an attractive industrial option.[1]

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Asymmetric Reduction cluster_2 Phase 3: Isolation A 4-Ethoxyacetophenone (Starting Material) B α-Amino-4-ethoxyacetophenone HCl (Prochiral Ketone) A->B Amination Step (e.g., with amination agent) D (R)-Amino(4-ethoxyphenyl)methanol (Free Base) B->D Asymmetric Transfer Hydrogenation (ATH) C Catalyst System: Ru(II)-Diamine Complex + HCOOH/Et3N C->B E (R)-Amino(4-ethoxyphenyl)methanol HCl (Final Product) D->E HCl Salt Formation & Crystallization

Caption: Proposed workflow for the synthesis of (R)-Amino(4-ethoxyphenyl)methanol HCl.

Section 2: A Framework for Economic and Performance Analysis

A comprehensive evaluation extends beyond mere synthetic yield. For a molecule to be adopted, it must offer a clear advantage—be it in final product performance, process efficiency, or overall cost—compared to established alternatives.

Key Evaluation Criteria:
  • Cost of Goods (COGS): This includes the price of raw materials, catalysts (especially precious metals like Ruthenium), solvents, and reagents. The number of synthetic steps, reaction cycle times, and purification complexity are major drivers of operational cost.

  • Process Performance & Scalability: High yield and enantiomeric excess (ee%) are critical. A high ee% (>99%) can eliminate the need for costly chiral resolution or purification steps. The process must also be robust and scalable from lab to pilot plant and full-scale production.

  • Safety & Environmental Impact (E-Factor): Modern drug development prioritizes green chemistry.[5] Processes that avoid highly toxic reagents (e.g., osmium tetroxide), minimize solvent use, and generate less waste (lower E-Factor) are strongly preferred and can reduce long-term compliance and disposal costs.

  • Capital Expenditure (CapEx): Does the process require specialized equipment? For example, high-pressure hydrogenation requires dedicated reactors, which represent a significant capital investment compared to transfer hydrogenation that can be run in standard glassware.

G cluster_cost Cost Analysis cluster_performance Performance Metrics Start Select Chiral Amino Alcohol COGS Cost of Goods - Raw Materials - Catalyst - Solvents Start->COGS OpEx Operational Expense - Cycle Time - Energy Input - Purification Start->OpEx Yield Yield & Throughput Start->Yield Purity Enantiomeric Excess (ee%) & Chemical Purity Start->Purity Green Green Chemistry - Atom Economy - E-Factor Start->Green Decision Final Decision: Adopt or Reject? COGS->Decision OpEx->Decision Yield->Decision Purity->Decision Green->Decision

Caption: Decision logic for evaluating a new chiral intermediate in drug development.

Section 3: Comparative Analysis with Established Alternatives

To ground our analysis, we compare the proposed synthesis of (R)-Amino(4-ethoxyphenyl)methanol HCl with two widely used chiral amino alcohols: L-Alaninol and (1R,2S)-(-)-Norephedrine .

Feature(R)-Amino(4-ethoxyphenyl)methanol HCl (Proposed)L-Alaninol(1R,2S)-(-)-Norephedrine
Primary Synthesis Method Asymmetric Transfer Hydrogenation of α-amino ketone.[1]Reduction of natural L-Alanine.[4]Fermentation or resolution.
Starting Material Cost Moderate (4-ethoxyacetophenone).Very Low (L-Alanine is a commodity amino acid).Low to Moderate.
Catalyst Cost High (Ruthenium-based chiral catalyst).Low (e.g., LiAlH₄, NaBH₄, or catalytic hydrogenation).N/A (Biocatalytic).
Number of Steps 2-3 steps from commercial materials.1 step from L-Alanine.1 step (fermentation).
Enantiomeric Purity Potentially very high (>99% ee).[1]Very high (>99% ee, derived from chiral pool).Very high (>99% ee).
Scalability Good, but requires catalyst sourcing and recovery.Excellent, well-established industrial processes.Excellent, large-scale fermentation is common.
"Green" Considerations Uses formic acid/triethylamine as H₂ source, avoiding H₂ gas. Catalyst can be recycled.Use of metal hydrides generates waste. Catalytic hydrogenation is greener.[5]Biocatalysis is generally considered a green technology.[6][7]
Economic Verdict Higher Risk, Higher Potential Reward. The cost is heavily dependent on catalyst loading and recycling efficiency. May be justified if the 4-ethoxy moiety provides a unique and significant performance advantage in the final API.Low Cost, Low Risk. The benchmark for an inexpensive, readily available chiral amino alcohol. The default choice unless a specific structural feature is required.Low Cost, Low Risk. Another highly accessible and inexpensive chiral building block with a different substitution pattern.

Section 4: Experimental Protocol

The trustworthiness of any synthetic proposal rests on a robust and reproducible experimental protocol. Below is a representative procedure for the key asymmetric transfer hydrogenation step, adapted from established methods for similar substrates.[1]

Synthesis of (R)-Amino(4-ethoxyphenyl)methanol via Asymmetric Transfer Hydrogenation

Materials:

  • α-Amino-4-ethoxyacetophenone hydrochloride

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Catalyst Pre-formation: In a glovebox, to an oven-dried vial, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol). Add anhydrous DMF (1.0 mL) and stir the mixture at 80 °C for 20 minutes. This forms the active Ru-diamine catalyst.

  • Reaction Setup: In a separate 50 mL round-bottom flask, dissolve the α-Amino-4-ethoxyacetophenone hydrochloride (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (3.5 mL).

  • Hydrogenation: Cool the substrate solution to 0 °C in an ice bath. Add the pre-formed catalyst solution via syringe.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, (R)-Amino(4-ethoxyphenyl)methanol, can be purified by column chromatography on silica gel.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane). The resulting precipitate is collected by filtration and dried to yield the final product.

Conclusion

The decision to incorporate a novel chiral building block like (R)-Amino(4-ethoxyphenyl)methanol HCl into a drug development pipeline is a complex interplay of synthetic feasibility, process economics, and potential therapeutic benefit. While established and inexpensive alternatives like L-Alaninol provide a low-risk baseline, the development of new synthons is essential for accessing novel chemical space and optimizing drug properties.

This guide demonstrates that a thorough economic analysis must be predictive, accounting for raw material costs, catalyst efficiency, process complexity, and scalability. By employing a structured framework that weighs these factors, research and development teams can make informed, data-driven decisions that balance innovation with pragmatic, cost-effective manufacturing, ultimately accelerating the path from discovery to market.

References

  • BenchChem. (2025).
  • ChemRxiv. (n.d.). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv.
  • ResearchGate. (n.d.). Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. Request PDF.
  • Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses.
  • AIR Unimi. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. AIR Unimi.
  • Green Chemistry (RSC Publishing). (n.d.). Enabling an atom-economic production of chiral amino alcohols by electrodialysis with bipolar membranes.
  • University of Greifswald. (2015, May 18). Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald.
  • Global Market Analysis Report. (2025, October 20). Chiral Amino Alcohols Market.
  • BenchChem. (n.d.). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess. BenchChem.
  • MDPI. (2013, October 2). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • National Institutes of Health (NIH). (2020, March 11). Special Issue: Development of Asymmetric Synthesis. PMC.

Sources

Validation

A Comparative Guide to Determining the Absolute Configuration of (R)-Amino(4-ethoxyphenyl)methanol HCl

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern chemistry. The spatial arrangement of atoms dictates...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a cornerstone of modern chemistry. The spatial arrangement of atoms dictates a molecule's interaction with other chiral entities, profoundly influencing its pharmacological and toxicological properties. This guide provides an in-depth, objective comparison of the principal analytical methods for determining the absolute configuration of (R)-Amino(4-ethoxyphenyl)methanol HCl, a key chiral intermediate. We will delve into the causality behind experimental choices and provide actionable, self-validating protocols.

The Imperative of Stereochemical Integrity

(R)-Amino(4-ethoxyphenyl)methanol HCl possesses a single stereocenter. Its enantiomeric counterpart, (S)-Amino(4-ethoxyphenyl)methanol HCl, will exhibit identical physical properties in an achiral environment but can have markedly different biological activity. Therefore, confirming the 'R' configuration of the final product is a critical step in quality control and regulatory compliance. This guide will compare four powerful techniques for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

Comparison of Key Methodologies

The choice of method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table provides a high-level comparison of the techniques discussed in this guide.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (e.g., Mosher's Method)
Principle Diffraction of X-rays by a single crystal, with anomalous dispersion effects directly revealing the 3D structure.[1]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[2]Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR spectra that allow for stereochemical deduction.[3]
Sample Requirement High-quality single crystal.Solution (typically 1-10 mg).Solution, requires a UV-Vis chromophore.Solution (typically 1-5 mg), requires a reactive functional group (e.g., -OH, -NH2).[4]
Confidence Level Definitive ("Gold Standard").[1]High, especially when coupled with DFT calculations.[5]High, especially for molecules with strong Cotton effects.[6]High, but model-dependent.[7]
Throughput Low; crystal growth can be a bottleneck.Moderate to high.High.Moderate.
Cost High (instrumentation and expertise).Moderate to high.Moderate.Low to moderate (relies on standard NMR).

Single-Crystal X-ray Crystallography: The Definitive Method

X-ray crystallography stands as the most reliable and unambiguous method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.

Causality of Experimental Choices

The key to determining absolute configuration via X-ray diffraction lies in the phenomenon of anomalous dispersion.[1] When the X-ray energy is near the absorption edge of an atom in the crystal, a phase shift occurs. This effect breaks Friedel's Law (which states that diffraction intensities of a reflection and its inverse are equal), allowing for the differentiation between a molecule and its mirror image. The presence of a chlorine atom in the hydrochloride salt of (R)-Amino(4-ethoxyphenyl)methanol is advantageous for this technique.

Experimental Protocol
  • Crystallization: The primary challenge is often growing a high-quality single crystal. For (R)-Amino(4-ethoxyphenyl)methanol HCl, slow evaporation from a suitable solvent system (e.g., ethanol/water, methanol/diethyl ether) is a common starting point.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are collected using a diffractometer, typically with Cu Kα or Mo Kα radiation.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The Flack parameter is calculated during refinement. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.[8]

Workflow for absolute configuration determination by X-ray crystallography.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] It is a powerful technique for determining the absolute configuration of molecules in solution, obviating the need for crystallization.[9]

Causality of Experimental Choices

Every chiral molecule has a unique VCD spectrum, which is essentially a "chiral fingerprint" in the infrared region. Enantiomers exhibit mirror-image VCD spectra. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum calculated for a known configuration (e.g., the 'R' enantiomer) using Density Functional Theory (DFT).[5] A match confirms the configuration, while a mirror-image relationship indicates the opposite configuration.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of (R)-Amino(4-ethoxyphenyl)methanol HCl in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.

  • VCD Spectroscopy: Acquire the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the (R)-enantiomer of the molecule to identify all low-energy conformers.

    • For each conformer, optimize the geometry and calculate the VCD and IR spectra using DFT (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. If the signs and relative intensities of the major bands match, the absolute configuration is assigned as R.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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